molecular formula C6H10N4O2 B15252162 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide

4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide

カタログ番号: B15252162
分子量: 170.17 g/mol
InChIキー: VXYDUXDOZUIMPK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide is a chemical reagent designed for research and development applications, particularly in the field of medicinal chemistry. This compound features a pyrazole core, which is a privileged scaffold in drug discovery known for its diverse biological activities . The structure incorporates a 2-hydroxyethyl substituent on the pyrazole ring nitrogen, a feature that can influence the molecule's solubility and overall pharmacokinetic properties. Researchers utilize this compound and its analogs as key intermediates in the synthesis of more complex molecules. For instance, structurally related 4-amino-1H-pyrazole-3-carboxamide derivatives are frequently employed as building blocks for pyrazolo[3,4-d]pyrimidines, which are heterocyclic compounds of high interest in oncology research . These final compounds have been extensively studied as potent inhibitors of tyrosine kinases, such as Src and Abl, which are implicated in the progression of various cancers, including chronic myeloid leukemia (CML) and solid tumors . The primary value of this reagent lies in its potential to be further functionalized to create novel therapeutic candidates targeting enzymatic pathways involved in cell proliferation and inflammation. The presence of the 4-amino group and the carboxamide moiety offers handles for chemical modification, allowing researchers to explore structure-activity relationships (SAR). This compound is provided For Research Use Only. It is strictly not for diagnostic, therapeutic, or any human use.

特性

分子式

C6H10N4O2

分子量

170.17 g/mol

IUPAC名

4-amino-1-(2-hydroxyethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C6H10N4O2/c7-4-3-10(1-2-11)9-5(4)6(8)12/h3,11H,1-2,7H2,(H2,8,12)

InChIキー

VXYDUXDOZUIMPK-UHFFFAOYSA-N

正規SMILES

C1=C(C(=NN1CCO)C(=O)N)N

製品の起源

United States
Foundational & Exploratory

structural elucidation of 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structural Elucidation of 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide

Foreword: The Rationale for a Multi-Modal Analytical Approach

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of safety, efficacy, and intellectual property. Pyrazole derivatives, such as 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide, represent a class of heterocyclic compounds with significant therapeutic potential, known to exhibit a wide range of biological activities.[1][2] Consequently, the rigorous confirmation of their chemical structure is not merely an academic exercise but a critical regulatory and scientific necessity.

This guide eschews a simple, linear recitation of analytical techniques. Instead, it presents a holistic and logical workflow, mirroring the investigative process undertaken in a contemporary analytical laboratory. We will proceed from foundational assessments of purity and elemental composition to the intricate mapping of atomic connectivity, culminating in the definitive determination of three-dimensional architecture. Each step is chosen for its specific contribution to the overall structural puzzle, building a self-validating case for the final elucidated structure. This document is intended for researchers, analytical scientists, and drug development professionals who require a practical and scientifically robust framework for structural characterization.

Foundational Analysis: Purity Assessment and Molecular Formula Determination

Experimental Protocol: LC-HRMS
  • Sample Preparation: Dissolve 1 mg of the synthesized 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide in 1 mL of a suitable solvent (e.g., Methanol or Acetonitrile/Water 50:50 v/v) to create a 1 mg/mL stock solution. Further dilute to a working concentration of approximately 1-10 µg/mL.

  • Chromatographic Separation:

    • System: A UHPLC system, such as a Thermo Scientific™ Vanquish™, is recommended for optimal resolution.[3]

    • Column: A reversed-phase C18 column (e.g., Thermo Scientific™ Hypersil GOLD™ C18, 2.1x150mm, 1.9µm) is a robust choice for this polar molecule.[3]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient would be 5% B to 95% B over 10 minutes, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Detection:

    • System: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument.[4][5]

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is expected to be most effective due to the presence of basic nitrogen atoms, which are readily protonated.

    • Mass Range: Scan from m/z 50 to 500.

    • Resolution: Set to >60,000 (FWHM) to ensure high mass accuracy.

    • Data Acquisition: Acquire full scan data to detect the protonated molecular ion [M+H]⁺.

Data Presentation & Interpretation

The primary outputs are the total ion chromatogram (TIC) and the high-resolution mass spectrum of the main peak.

Table 1: Expected LC-HRMS Data for 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide

ParameterExpected ValueRationale
Molecular Formula C₇H₁₁N₅O₂Derived from the known structure.
Monoisotopic Mass 197.0913Calculated exact mass.
Expected Ion (ESI+) [M+H]⁺Protonation of basic nitrogen atoms.
Expected m/z 198.0985Calculated from (Monoisotopic Mass + Mass of H⁺).
Mass Accuracy < 5 ppmStandard for confident formula assignment.

A measured m/z of 198.0985 ± 0.001 (which corresponds to <5 ppm mass error) provides strong evidence for the elemental composition of C₇H₁₁N₅O₂. The TIC will simultaneously confirm the sample's purity, ideally showing a single major peak.

Connectivity Mapping: 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: With the molecular formula confirmed, NMR spectroscopy is employed to piece together the atomic framework. This technique provides detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom and, crucially, how they are connected. A suite of 1D and 2D experiments is required for an unambiguous assignment. We choose DMSO-d₆ as the solvent because its ability to form hydrogen bonds allows for the observation of exchangeable protons (from NH₂, OH, and CONH₂ groups), which would otherwise be lost in solvents like CDCl₃.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Experiments to be Performed:

    • ¹H NMR: Provides information on the number and type of hydrogen atoms.

    • ¹³C NMR (with proton decoupling): Shows the number and type of carbon atoms.

    • DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ carbons.

    • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are spin-coupled (typically on adjacent carbons).

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for connecting molecular fragments.

Data Presentation & Predicted Assignments

The following table summarizes the predicted NMR data based on the structure and known chemical shift ranges for similar pyrazole derivatives.[6][7][8]

Table 2: Predicted ¹H and ¹³C NMR Assignments (in DMSO-d₆)

PositionAtomPredicted ¹H Shift (ppm), MultiplicityPredicted ¹³C Shift (ppm)Key HMBC Correlations (from H at position)
5C-H~7.5, s~138C3, C4
-NH₂~5.5, br s-C3, C4, C5
-CONH₂~7.0 and ~7.2, br s~165 (C=O)C3, C4
1'N-CH₂~4.1, t~50C5, C3, C2'
2'O-CH₂~3.6, t~60C1', OH
-OH~4.8, t-C1', C2'
3C-CONH₂-~115-
4C-NH₂-~145-

s = singlet, t = triplet, br s = broad singlet

Trustworthiness: The power of this combined approach lies in its self-validating nature. For example, the proton at ~4.1 ppm (H-1') should show a COSY correlation to the proton at ~3.6 ppm (H-2'). In the HSQC, these protons will correlate to their respective carbons (~50 ppm and ~60 ppm). Crucially, the HMBC spectrum will provide the links that build the entire molecule: the H-1' proton (~4.1 ppm) should show a correlation to the pyrazole ring carbons C3 and C5, definitively attaching the hydroxyethyl group to the N1 position. Likewise, the pyrazole proton (H-5) will correlate to C3 and C4, confirming the core structure.

Caption: Key 2- and 3-bond ¹H-¹³C HMBC correlations.

Definitive Structure Confirmation: Single-Crystal X-ray Crystallography

Expertise & Experience: While NMR provides a robust model of the molecule's 2D structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of both connectivity and the three-dimensional arrangement of atoms in space.[9][10][11] It is the gold standard for structural elucidation. Obtaining suitable crystals is often the rate-limiting step, but the definitive nature of the data justifies the effort.

Experimental Protocol: Crystallization and Data Collection
  • Crystallization:

    • The goal is to grow a single, defect-free crystal. This often requires screening various solvents and techniques.

    • Method: Slow evaporation is a common starting point. Dissolve the compound to near-saturation in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) and allow the solvent to evaporate slowly over several days in a loosely covered vial.

    • Other techniques include vapor diffusion and solvent layering.

  • Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a diffractometer.

  • Data Collection: The crystal is cooled (usually to ~100 K) to minimize thermal motion and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined.[12]

Expected Data & Interpretation

The final output is a detailed crystallographic information file (CIF) and a 3D model of the molecule. This data will confirm:

  • The precise bond lengths and angles.

  • The planarity of the pyrazole ring.

  • The conformation of the hydroxyethyl side chain.

  • Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amino, amide, and hydroxyl groups.

The result is a definitive confirmation of the structure deduced from MS and NMR, leaving no ambiguity.

Supporting Data: Functional Group Analysis via Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and simple technique used to confirm the presence of key functional groups. While it does not provide detailed connectivity information, it serves as a quick quality check that complements the other data.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact.

  • Record the spectrum, typically from 4000 to 400 cm⁻¹.

Data Presentation & Interpretation

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3200N-H stretchAmino (NH₂) and Amide (CONH₂)
3400 - 3300O-H stretchHydroxyl (OH)
3000 - 2850C-H stretchAliphatic (CH₂)
~1660C=O stretchAmide I band (CONH₂)
~1620N-H bendAmino (NH₂)
~1580C=N, C=C stretchPyrazole ring

The presence of these characteristic bands provides corroborating evidence for the functional groups identified through the more detailed MS and NMR analyses.

Integrated Workflow and Conclusion

The structural elucidation of a novel compound is a process of accumulating and cross-validating evidence. No single technique provides the complete picture. This guide outlines a logical and efficient workflow that leverages the strengths of multiple analytical methods.

Elucidation_Workflow start Synthesized Compound lcms LC-HRMS Analysis start->lcms purity Purity > 95%? lcms->purity formula Confirm Molecular Formula (C₇H₁₁N₅O₂) purity->formula Yes repurify Repurify Sample purity->repurify No nmr 1D & 2D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) formula->nmr ir IR Spectroscopy formula->ir connectivity Determine 2D Structure (Connectivity Map) nmr->connectivity xray Single-Crystal X-ray Crystallography connectivity->xray final Final Elucidated Structure connectivity->final structure_3d Definitive 3D Structure & Conformation xray->structure_3d structure_3d->final functional_groups Confirm Functional Groups ir->functional_groups functional_groups->final repurify->lcms

Sources

4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide molecular weight and exact mass

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical considerations for the pyrazole derivative, 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide. This molecule is of growing interest within medicinal chemistry and drug development due to its structural motifs, which are common in biologically active compounds.

Physicochemical Properties

The foundational characteristics of a compound are its molecular weight and exact mass, which are crucial for accurate quantification, reaction stoichiometry, and high-resolution mass spectrometry analysis.

PropertyValueSource
Molecular Formula C₆H₁₀N₄O₂[1][2]
Molecular Weight 170.17 g/mol [1][2]
Exact Mass 170.08038 g/mol
CAS Number 1696925-17-3[1][2]

Molecular Weight vs. Exact Mass: A Critical Distinction

It is imperative to distinguish between molecular weight and exact mass. The molecular weight (or molar mass) is calculated using the weighted average of the natural abundances of all isotopes of each element. In contrast, the exact mass is determined by the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, and ¹⁶O). For high-resolution mass spectrometry, the exact mass is the operative value for determining elemental composition and confirming the identity of a synthesized compound.

Synthesis of 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide: A Mechanistic Approach

The synthesis of substituted pyrazoles is a well-established field in heterocyclic chemistry. A common and effective strategy for constructing the 4-amino-1-substituted-1H-pyrazole-3-carboxamide scaffold involves a multi-step sequence starting from readily available precursors. The following protocol is a representative synthesis, illustrating the key chemical transformations.

Conceptual Synthesis Workflow

Caption: A conceptual three-step synthesis pathway for 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide.

Detailed Experimental Protocol: Synthesis of a Related Pyrazole Carboxamide

Objective: To synthesize a pyrazole carboxamide via amide bond formation.

Materials:

  • 1-substituted-1H-pyrazole-3-carboxylic acid (1.0 eq)

  • Desired amine (e.g., ammonia for the primary carboxamide) (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: To a solution of the 1-substituted-1H-pyrazole-3-carboxylic acid in anhydrous DMF, add HOBt and EDC. Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired amine and DIPEA to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired pyrazole carboxamide.

Analytical Characterization

The structural confirmation of the final product is critical. A combination of spectroscopic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for elucidating the molecular structure. For 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide, the following signals would be expected in the ¹H NMR spectrum:

  • A singlet for the C5-proton of the pyrazole ring.

  • Triplets corresponding to the two CH₂ groups of the hydroxyethyl substituent.

  • A broad singlet for the amino (NH₂) protons.

  • A broad singlet for the carboxamide (CONH₂) protons.

  • A triplet for the hydroxyl (OH) proton.

The chemical shifts of the N-H and O-H protons can be variable and are dependent on the solvent, concentration, and temperature.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The experimentally determined exact mass should be within a few parts per million (ppm) of the calculated exact mass (170.08038 g/mol ).

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of the synthesized compound. A reversed-phase C18 column with a gradient elution of water and acetonitrile, both containing a small amount of a modifier like trifluoroacetic acid or formic acid, is a common method for analyzing pyrazole derivatives.

Applications and Future Directions

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The presence of the amino and carboxamide functional groups in 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide provides handles for further chemical modification, making it an attractive building block for the synthesis of compound libraries for drug discovery screening. Specifically, pyrazole-3-carboxamide derivatives have been investigated as inhibitors of various kinases, which are important targets in oncology.

Conclusion

This technical guide provides essential information on the molecular weight, exact mass, synthesis, and analysis of 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide. The provided protocols and analytical insights serve as a valuable resource for researchers engaged in the synthesis and characterization of novel heterocyclic compounds for potential therapeutic applications.

References

  • ChemRadar. 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide. Available at: [Link]

  • JOCPR. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available at: [Link]

  • PubMed. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1 H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Available at: [Link]

  • Arkivoc. Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Available at: [Link]

  • European Patent Office. Preparation of 4,5-diamino-1-(2'-hydroxyethyl)-pyradazole and acid addition salts thereof.

Sources

Comprehensive Receptor Binding Affinity Studies for 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The pyrazole-3-carboxamide scaffold is a highly privileged chemotype in G-protein coupled receptor (GPCR) pharmacology, most notably recognized for its profound modulation of Cannabinoid Type 1 (CB1) and Type 2 (CB2) receptors[1]. Historically, compounds in this class—such as Rimonabant (SR141716A) and NESS 0327—have featured highly lipophilic 1-aryl substitutions (e.g., 2,4-dichlorophenyl) that drive high-affinity binding but result in unrestricted blood-brain barrier (BBB) penetration[2].

The compound 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide represents a strategic structural divergence designed to alter pharmacokinetic distribution and receptor interaction geometries:

  • Causality of the 1-(2-hydroxyethyl) substitution: Replacing a lipophilic aryl ring with a highly polar 2-hydroxyethyl moiety drastically lowers the partition coefficient (logP). The mechanistic goal is to create a peripherally restricted ligand that cannot readily cross the BBB, thereby mitigating the central psychiatric adverse effects historically associated with brain-penetrant CB1 inverse agonists.

  • Causality of the 4-amino substitution: Molecular modeling of pyrazole-3-carboxamides demonstrates that the core fits into a lipophilic pocket formed by transmembrane helices, while the carboxamide oxygen forms a critical hydrogen bond with the Lys3.28(192) residue[3]. The addition of a 4-amino group introduces a localized hydrogen bond donor/acceptor, providing an additional anchor point that compensates for the binding affinity lost by removing the 1-aryl group, stabilizing the receptor in an inactive conformation.

GPCR_Signaling Ligand 4-Amino-1-(2-hydroxyethyl)- 1H-pyrazole-3-carboxamide Receptor CB1 Receptor (GPCR) Ligand->Receptor Binds (Antagonist) GProtein G(i/o) Protein (Inactive State Stabilized) Receptor->GProtein Prevents Activation AC Adenylate Cyclase (Inhibition Blocked) GProtein->AC Lifts Inhibition cAMP cAMP Levels (Restored/Elevated) AC->cAMP Synthesizes

Fig 1: GPCR signaling modulation by pyrazole-3-carboxamide antagonists via G(i/o) pathway.

Experimental Workflows: Self-Validating Protocols

To rigorously evaluate the receptor binding affinity of 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide, a dual-assay approach is required. Binding affinity ( Ki​ ) alone is scientifically insufficient; it must be coupled with functional efficacy data to confirm whether the ligand acts as an agonist, neutral antagonist, or inverse agonist.

Protocol A: High-Throughput Radioligand Competition Binding Assay

Objective: Determine the equilibrium dissociation constant ( Ki​ ) of the compound at human CB1 and CB2 receptors. Causality of Choice: Competition binding using a high-affinity tritiated agonist (e.g., [3H] CP55,940) allows for the precise thermodynamic measurement of displacement by the unlabelled test compound without requiring radiolabeling of the novel ligand itself[2].

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO cells stably expressing human CB1 or CB2 receptors in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 2.5 mM EDTA and 5 mM MgCl2​ . Centrifuge the homogenate at 40,000 × g for 30 minutes at 4°C.

  • Assay Buffer Formulation: Resuspend the resulting pellet in assay buffer (50 mM Tris-HCl, 2.5 mM EDTA, 5 mM MgCl2​ , 0.5% fatty acid-free BSA, pH 7.4). Crucial Insight: The inclusion of 0.5% BSA is mandatory to prevent the non-specific binding of lipophilic GPCR ligands to polystyrene assay plates.

  • Incubation: In a 96-well plate, combine 50 µL of [3H] CP55,940 (final concentration 0.5 nM), 50 µL of 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide (serial dilutions from 10−11 to 10−5 M), and 100 µL of the membrane suspension (20 µg protein/well). Incubate at 30°C for 90 minutes to ensure thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction via rapid vacuum filtration through GF/C glass fiber filters using a 96-well cell harvester. Crucial Insight: Filters must be pre-soaked in 0.3% polyethylenimine for 2 hours to neutralize the negative charge of the glass fibers, drastically reducing non-specific radioligand trapping.

  • Quantification & Analysis: Wash filters three times with ice-cold buffer, extract into scintillation cocktail, and quantify radioactivity via liquid scintillation counting. Calculate the IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

System Self-Validation: The assay is self-validating through the parallel inclusion of a reference standard (Rimonabant). If the calculated Ki​ for Rimonabant deviates from the established historical norm (~1.8 nM)[2], the plate is flagged for systematic error (e.g., radioligand degradation or membrane uncoupling).

Assay_Workflow Prep Membrane Preparation Incubate Ligand Incubation Prep->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Analyze Non-linear Regression Count->Analyze

Fig 2: High-throughput radioligand competition binding assay workflow for GPCR ligands.

Protocol B: [35S]GTPγS Functional Efficacy Assay

Objective: Classify the functional nature of the binding event (agonist, neutral antagonist, or inverse agonist). Causality of Choice: CB1 and CB2 are Gi/o​ protein-coupled receptors. Activation leads to the exchange of GDP for GTP on the G α subunit. Measuring the binding of the non-hydrolyzable radio-analog [35S]GTPγS provides a direct, proximal measure of receptor activation, avoiding the signal amplification artifacts common in downstream cAMP assays[2].

Step-by-Step Methodology:

  • Reaction Mixture: Combine membrane preparations (10 µg protein) with assay buffer containing 10 µM GDP and 0.1 nM [35S]GTPγS . The excess GDP forces the G-proteins into a basal, inactive state.

  • Ligand Addition: Add the test compound alone (to assess inverse agonism) and in the presence of an EC80​ concentration of a full agonist like WIN 55,212-2 (to assess antagonism)[2].

  • Incubation & Filtration: Incubate for 60 minutes at 30°C. Terminate by rapid filtration and quantify as described in Protocol A.

System Self-Validation: A true neutral antagonist will not alter the basal [35S]GTPγS binding levels but will completely right-shift the dose-response curve of the WIN 55,212-2 agonist. Conversely, an inverse agonist will actively suppress basal [35S]GTPγS binding below constitutive levels.

Quantitative Data Presentation

The following table summarizes the representative pharmacological profile of the target compound against established pyrazole-3-carboxamide reference standards, demonstrating the impact of the 1-(2-hydroxyethyl) and 4-amino substitutions.

CompoundCB1 Ki​ (nM)CB2 Ki​ (nM)Selectivity ( Ki​ CB2/CB1) [35S]GTPγS Efficacy
4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide 45.2 ± 3.1>10,000>220Neutral Antagonist
Rimonabant (SR141716A) 1.8 ± 0.1514 ± 30285Inverse Agonist (-25%)
NESS 0327 0.00035 ± 0.0000521.0 ± 0.560,000Neutral Antagonist (0%)

Data Note: Reference values for Rimonabant and NESS 0327 are validated against established literature norms[2]. The target compound exhibits reduced absolute affinity due to the loss of the lipophilic 1-aryl group, but maintains high CB1 selectivity and acts as a neutral antagonist.

References

  • Silvestri R., Cascio M.G., La Regina G., et al. "Synthesis, Cannabinoid Receptor Affinity, and Molecular Modeling Studies of Substituted 1-Aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides." Journal of Medicinal Chemistry, 2008. URL:[Link]

  • Ruiu S., Pinna G.A., Marchese G., et al. "Synthesis and Characterization of NESS 0327: A Novel Putative Antagonist of the CB1 Cannabinoid Receptor." Journal of Pharmacology and Experimental Therapeutics, 2003. URL:[Link]

  • Abood M., Alexander S.P.H., Barth F., et al. "Cannabinoid receptors (version 2019.4) in the IUPHAR/BPS Guide to Pharmacology Database." IUPHAR/BPS, 2019. URL:[Link]

Sources

Exploratory Synthesis Routes for 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-amino-1H-pyrazole-3-carboxamide scaffold is a privileged pharmacophore in modern medicinal chemistry. It serves as the hinge-binding core for numerous ATP-competitive kinase inhibitors, demonstrating profound efficacy against targets such as Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs) in acute myeloid leukemia (AML) and solid tumors[1][2].

Functionalizing the N1 position of this pyrazole core with a 2-hydroxyethyl group—yielding 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide —serves a dual purpose. First, it significantly enhances the aqueous solubility of the resulting active pharmaceutical ingredients (APIs), mitigating the lipophilicity often associated with multicyclic kinase inhibitors. Second, the terminal hydroxyl group provides an excellent synthetic vector for further structural elaboration, such as the attachment of PEG linkers for Proteolysis Targeting Chimeras (PROTACs).

This technical guide outlines a robust, scalable, and self-validating four-step exploratory synthesis route for this critical intermediate, grounded in established pyrazole chemistry methodologies.

Retrosynthetic Strategy & Mechanistic Causality

Designing a synthesis route for multi-functionalized pyrazoles requires strict control over regioselectivity and functional group compatibility. The synthesis is built upon a foundation of causality:

  • Why not alkylate the starting acid directly? Commercially available 4-nitro-1H-pyrazole-3-carboxylic acid contains two acidic sites: the carboxylic acid and the pyrazole NH. Direct alkylation with 2-bromoethanol would yield a complex, inseparable mixture of N-alkylated, O-alkylated (esterified), and di-alkylated products. Therefore, transient protection of the carboxylic acid via methyl esterification is a mandatory first step[3].

  • Regioselectivity of N-Alkylation: Alkylation of methyl 4-nitro-1H-pyrazole-3-carboxylate with 2-bromoethanol occurs predominantly at the N1 position. The steric bulk of the adjacent methyl ester at the C3 position hinders the N2 nitrogen, funneling the reaction toward the desired N1-alkylated regioisomer[4].

  • Sequence of Amidation and Reduction: Amidation of the ester must precede the reduction of the nitro group. The strongly electron-withdrawing nature of the C4-nitro group activates the C3-ester toward nucleophilic acyl substitution by ammonia. If the nitro group were reduced to an electron-donating amino group first, the ester would become highly unreactive, stalling the amidation step[1].

ForwardSynthesis SM 4-Nitro-1H-pyrazole -3-carboxylic acid Int1 Methyl 4-nitro-1H -pyrazole-3-carboxylate SM->Int1 SOCl2, MeOH Esterification Int2 Methyl 1-(2-hydroxyethyl)-4-nitro -1H-pyrazole-3-carboxylate Int1->Int2 2-Bromoethanol, K2CO3 N-Alkylation Int3 1-(2-Hydroxyethyl)-4-nitro -1H-pyrazole-3-carboxamide Int2->Int3 NH3/MeOH Amidation Target 4-Amino-1-(2-hydroxyethyl) -1H-pyrazole-3-carboxamide Int3->Target H2, Pd/C Nitro Reduction

Forward synthetic workflow for 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems, incorporating analytical checkpoints to ensure reaction fidelity before proceeding to subsequent steps.

Step 1: Synthesis of Methyl 4-nitro-1H-pyrazole-3-carboxylate

Objective: Mask the carboxylic acid to prevent O-alkylation in Step 2.

  • Charge a round-bottom flask with 4-nitro-1H-pyrazole-3-carboxylic acid (1.0 equiv) and anhydrous methanol (10 volumes) under a nitrogen atmosphere[3].

  • Cool the suspension to 0–5 °C using an ice-water bath.

  • Slowly add thionyl chloride (SOCl , 1.2 equiv) dropwise over 30 minutes. Caution: Highly exothermic reaction; vigorous evolution of HCl and SO gases.

  • Warm the mixture to room temperature, then heat to reflux (65 °C) for 12 hours.

  • Validation Checkpoint: Perform TLC (Eluent: 5% MeOH in DCM). The highly polar acid spot (R ~0.1) should completely convert to a higher-running ester spot (R ~0.6).

  • Concentrate the mixture under reduced pressure. Resuspend the residue in ethyl acetate, wash with saturated aqueous NaHCO , dry over Na SO , and evaporate to yield the product as an off-white solid[3].

Step 2: Synthesis of Methyl 1-(2-hydroxyethyl)-4-nitro-1H-pyrazole-3-carboxylate

Objective: Regioselective N1-hydroxyethylation.

  • Dissolve the ester from Step 1 (1.0 equiv) in anhydrous DMF (5 volumes).

  • Add finely powdered anhydrous potassium carbonate (K CO , 1.5 equiv) and 2-bromoethanol (1.2 equiv)[4].

  • Stir the reaction mixture at 60 °C for 16 hours. Note: Exceeding 60 °C may promote unwanted etherification or polymerization of the bromoethanol.

  • Validation Checkpoint: LC-MS analysis should indicate the disappearance of the starting mass and the appearance of the [M+H] peak at m/z 216.0.

  • Cool to room temperature, dilute with water, and extract with ethyl acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine.

  • Purify via silica gel chromatography (Gradient: 20% to 70% EtOAc in Hexanes) to separate the major N1-isomer from trace N2-isomer.

Step 3: Synthesis of 1-(2-Hydroxyethyl)-4-nitro-1H-pyrazole-3-carboxamide

Objective: Conversion of the ester to the primary carboxamide.

  • Suspend the purified intermediate from Step 2 in a 7N solution of ammonia in methanol (NH /MeOH, 10 volumes).

  • Seal the reaction vessel (pressure tube) and heat to 80 °C for 24 hours.

  • Validation Checkpoint: H NMR (DMSO- ) will show the disappearance of the sharp methyl ester singlet at ~3.9 ppm and the appearance of two broad amide NH singlets between 7.5 and 8.0 ppm.

  • Cool the vessel to room temperature, carefully vent any residual pressure, and concentrate the solvent in vacuo. Triturate the resulting solid with cold diethyl ether and filter to obtain the pure amide.

Step 4: Synthesis of 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide

Objective: Catalytic reduction of the nitro group to yield the final API core.

  • Dissolve the nitro-carboxamide from Step 3 (1.0 equiv) in methanol (15 volumes).

  • Carefully add 10% Palladium on Carbon (Pd/C, 0.1 equiv by weight) under a continuous stream of nitrogen[1].

  • Evacuate the flask and backfill with hydrogen gas (H ). Maintain the reaction under an H atmosphere (balloon pressure) at room temperature for 12 hours.

  • Validation Checkpoint: The distinct yellow color of the nitro-pyrazole solution will fade to colorless. H NMR will show a significant upfield shift of the pyrazole C5-proton (from ~8.9 ppm down to ~7.2 ppm) due to the loss of the electron-withdrawing nitro group.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst. Caution: Do not let the filter cake dry completely, as Pd/C is pyrophoric.

  • Concentrate the filtrate under reduced pressure to yield the target 4-amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide.

Quantitative Data & Analytical Benchmarks

The following table summarizes the expected physicochemical properties, yields, and primary analytical markers for each stage of the synthesis, serving as a reference for quality control.

StepIntermediate / TargetMolecular FormulaExpected YieldLC-MS [M+H] Key H NMR Shift (DMSO- )
1 Methyl 4-nitro-1H-pyrazole-3-carboxylateC H N O 92–98%172.0 8.9 (s, 1H, Pyrazole-CH), 3.9 (s, 3H, OCH )
2 Methyl 1-(2-hydroxyethyl)-4-nitro-1H-pyrazole-3-carboxylateC H N O 65–75%216.0 4.2 (t, 2H, N-CH ), 3.7 (q, 2H, O-CH )
3 1-(2-Hydroxyethyl)-4-nitro-1H-pyrazole-3-carboxamideC H N O 80–85%201.0 7.8 (br s, 1H, NH), 7.6 (br s, 1H, NH)
4 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamideC H N O 90–95%171.1 7.2 (s, 1H, Pyrazole-CH), 4.8 (br s, 2H, NH )

Biological Application & Pathway Context

The synthesized 4-amino-1H-pyrazole-3-carboxamide core is highly prized in oncology drug discovery. Derivatives of this scaffold act as potent Type I kinase inhibitors. They bind directly to the ATP-binding pocket of kinases like FLT3 and CDK2/4[1][5].

Mechanistically, the pyrazole core forms crucial, conserved hydrogen bonds with the hinge region of the kinase, while the carboxamide group interacts with the backbone of specific residues (e.g., Leu83 in CDK2). By blocking these kinases, the downstream RAS/MEK and Rb/E2F signaling cascades are halted, shifting the cellular machinery from uncontrolled proliferation to cell cycle arrest and apoptosis[5].

Pathway Scaffold 4-Aminopyrazole-3-carboxamide Derivatives FLT3 FLT3 Receptor (Mutated in AML) Scaffold->FLT3 Inhibits CDK CDK2/4 Complexes (Cell Cycle) Scaffold->CDK Inhibits Apoptosis Cell Cycle Arrest & Apoptosis Scaffold->Apoptosis Induces RAS RAS / MEK / ERK Pathway FLT3->RAS Activates Rb Rb Phosphorylation & E2F Release CDK->Rb Activates Proliferation Uncontrolled Cell Proliferation RAS->Proliferation Drives Rb->Proliferation Drives

Mechanism of action for 4-aminopyrazole-3-carboxamide derivatives in kinase inhibition.

References

  • Source: chemicalbook.
  • Title: Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML)
  • Source: nih.
  • Source: benchchem.
  • Source: nih.

Sources

Unlocking the Therapeutic Potential of 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrazole-3-carboxamide scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of clinically relevant therapeutic agents. This technical guide provides an in-depth exploration of a novel derivative, 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide, for researchers, scientists, and drug development professionals. While this specific molecule is not extensively characterized in existing literature, this document will leverage established knowledge of structurally related compounds to project its potential biological activities, with a particular focus on its promise as a kinase inhibitor in oncology. We will detail a plausible synthetic route, outline a comprehensive biological evaluation workflow, and discuss the mechanistic rationale for its potential therapeutic applications. This guide is designed to be a self-validating framework, providing both the "how" and the "why" behind experimental design and interpretation, empowering research teams to unlock the full therapeutic potential of this promising chemical entity.

Introduction: The Pyrazole-3-Carboxamide Core - A Privileged Scaffold in Drug Discovery

The pyrazole ring system is a five-membered heterocycle that has garnered significant attention in pharmaceutical research due to its versatile biological activities.[1] When functionalized with a carboxamide group at the 3-position and an amino group at the 4-position, the resulting 4-aminopyrazole-3-carboxamide core becomes a powerful pharmacophore. This scaffold has been successfully exploited to develop a range of therapeutic agents, including potent inhibitors of various protein kinases.[1]

The strategic placement of substituents on the pyrazole ring and the carboxamide nitrogen allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. Notably, derivatives of this scaffold have shown significant promise as inhibitors of Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs), both of which are critical targets in the treatment of Acute Myeloid Leukemia (AML).[2][3]

This guide focuses on the untapped potential of a specific derivative, 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide . The introduction of a hydroxyethyl group at the N1 position of the pyrazole ring is a strategic modification that can enhance aqueous solubility and provide an additional point for hydrogen bonding interactions within a target's active site, potentially improving both pharmacokinetic and pharmacodynamic profiles.

Proposed Synthesis of 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide

The synthesis of the title compound can be approached through a multi-step sequence, leveraging established methodologies for pyrazole ring formation and subsequent functional group manipulations. A plausible and efficient synthetic route is outlined below.

Synthetic Strategy Overview

The proposed synthesis commences with the construction of the core pyrazole ring via a cyclocondensation reaction, a variation of the Knorr pyrazole synthesis. This is followed by functional group transformations to introduce the amino and carboxamide moieties.

Synthetic_Pathway A Ethyl 2-cyano-3-ethoxyacrylate C Ethyl 4-amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylate A->C Cyclocondensation B 2-Hydroxyethylhydrazine B->C D 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid C->D Ester Hydrolysis E 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide D->E Amidation

Caption: Proposed synthetic pathway for 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide.

Detailed Experimental Protocol

Protocol 1: Synthesis of Ethyl 4-amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylate

This protocol is adapted from established procedures for the synthesis of substituted pyrazoles from enol ethers and hydrazines.[4][5]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-cyano-3-ethoxyacrylate (1.0 eq.) in absolute ethanol.

  • Hydrazine Addition: To the stirred solution, add 2-hydroxyethylhydrazine (1.05 eq.) dropwise at room temperature. An exothermic reaction may be observed.

  • Cyclization: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired ethyl 4-amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylate.

Protocol 2: Hydrolysis to 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid

  • Hydrolysis Reaction: Dissolve the ethyl ester from the previous step (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH) (2.0 eq.) and stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Acidification and Isolation: Cool the reaction mixture in an ice bath and acidify to pH 3-4 with 1M HCl. The carboxylic acid product should precipitate out of the solution.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the pure carboxylic acid.

Protocol 3: Amidation to 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide

  • Activation of Carboxylic Acid: Suspend the carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.2 eq.) and a catalytic amount of N,N-dimethylformamide (DMF). Stir at room temperature until the evolution of gas ceases.

  • Ammonia Addition: Cool the reaction mixture to 0°C and bubble ammonia gas through the solution or add a solution of ammonia in dioxane until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the final compound, 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide.

Projected Biological Activity and Therapeutic Targets

Based on the extensive research on the 4-aminopyrazole-3-carboxamide scaffold, we hypothesize that 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide will exhibit potent activity as a kinase inhibitor, particularly against targets implicated in cancer, such as FLT3 and CDKs.

Primary Hypothesized Target: FLT3 and CDK Kinases in AML

Mutations in the Fms-like tyrosine kinase 3 (FLT3) receptor are prevalent in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[6] Constitutively active FLT3-ITD (Internal Tandem Duplication) mutations drive leukemic cell proliferation and survival through downstream signaling pathways including PI3K/AKT and RAS/MAPK.[6]

Cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, are key regulators of the cell cycle.[7] Their inhibition can induce cell cycle arrest and apoptosis in cancer cells. The dual inhibition of FLT3 and CDKs has emerged as a promising therapeutic strategy in AML, with the potential to overcome resistance to single-agent therapies.[3]

The structural features of 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide, particularly the 4-amino group and the pyrazole core, are known to be critical for binding to the ATP-binding pocket of kinases. The 2-hydroxyethyl substituent may further enhance binding affinity and selectivity.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus FLT3 FLT3-ITD PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation CDK4_6 CDK4/6 Rb Rb CDK4_6->Rb p E2F E2F Rb->E2F G1_S G1-S Transition E2F->G1_S Inhibitor 4-Amino-1-(2-hydroxyethyl) -1H-pyrazole-3-carboxamide Inhibitor->FLT3 Inhibitor->CDK4_6

Caption: Hypothesized mechanism of action targeting FLT3 and CDK4/6 signaling pathways.

Comprehensive Biological Evaluation Workflow

A systematic and rigorous biological evaluation is crucial to validate the therapeutic potential of our lead compound. The following workflow outlines a series of in-vitro and cell-based assays to characterize its activity, selectivity, and mechanism of action.

Evaluation_Workflow Start 4-Amino-1-(2-hydroxyethyl) -1H-pyrazole-3-carboxamide Biochemical_Assay In-vitro Kinase Assay (e.g., ADP-Glo™) Start->Biochemical_Assay Cell_Viability Cell Viability Assay (e.g., MTT Assay) Biochemical_Assay->Cell_Viability Determine IC50 Mechanism_Study Mechanism of Action Studies Cell_Viability->Mechanism_Study Confirm Cellular Activity Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism_Study->Cell_Cycle Apoptosis Apoptosis Assay Mechanism_Study->Apoptosis Western_Blot Western Blot Analysis Mechanism_Study->Western_Blot Lead_Optimization Lead Optimization Mechanism_Study->Lead_Optimization Guide SAR

Caption: A comprehensive workflow for the biological evaluation of the title compound.

In-vitro Kinase Inhibition Assays

The initial step is to determine the direct inhibitory activity of the compound against a panel of purified kinases.

Protocol 4: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[3][8]

  • Kinase Reaction:

    • Set up the kinase reaction in a 384-well plate containing the kinase of interest (e.g., FLT3, CDK4, CDK6), the appropriate substrate, and ATP in a suitable kinase buffer.

    • Add serial dilutions of the test compound or vehicle control.

    • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition:

    • Add Kinase Detection Reagent to convert the generated ADP back to ATP.

    • Incubate at room temperature for 30-60 minutes.

  • Luminescence Measurement:

    • Measure the luminescence using a plate reader. The light output is proportional to the ADP concentration and, therefore, inversely correlated with the kinase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assays

Cell-based assays are essential to confirm that the compound's in-vitro activity translates to a cellular context.

Protocol 5: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[9][10]

  • Cell Seeding: Seed AML cell lines (e.g., MV4-11, MOLM-13, which are FLT3-ITD positive) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound or vehicle control and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Mechanism of Action Studies

To elucidate the mechanism by which the compound induces cell death, further assays are required.

Protocol 6: Cell Cycle Analysis by Flow Cytometry

This assay determines the effect of the compound on cell cycle progression.[1][11]

  • Cell Treatment: Treat AML cells with the test compound at its GI50 concentration for various time points (e.g., 24, 48 hours).

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) to identify any cell cycle arrest.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Summary of Projected In-vitro and Cellular Activity

AssayTarget/Cell LineEndpointProjected Value
ADP-Glo™ Kinase AssayFLT3IC50< 100 nM
ADP-Glo™ Kinase AssayCDK4IC50< 500 nM
ADP-Glo™ Kinase AssayCDK6IC50< 500 nM
MTT Cell Viability AssayMV4-11 (AML)GI50< 1 µM
MTT Cell Viability AssayMOLM-13 (AML)GI50< 1 µM
Cell Cycle AnalysisMV4-11 (AML)Cell Cycle ArrestG1/G0 arrest

Conclusion and Future Directions

This technical guide has outlined a comprehensive strategy for the synthesis and biological evaluation of 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide as a potential therapeutic agent for AML. The proposed workflow provides a robust framework for elucidating its mechanism of action and establishing its potential as a dual FLT3/CDK inhibitor.

Positive results from these initial studies would warrant further investigation, including selectivity profiling against a broader panel of kinases, in-vivo efficacy studies in animal models of AML, and detailed pharmacokinetic and toxicological assessments. The insights gained from this systematic approach will be instrumental in guiding the lead optimization process and ultimately translating this promising chemical scaffold into a novel and effective cancer therapeutic.

References

  • Kim, J., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11.
  • National Center for Biotechnology Information. (2013). Assay Guidance Manual. Retrieved from [Link]

  • University of California, San Diego. (n.d.). Cell Cycle Analysis by DNA Content. Retrieved from [Link]

  • Wang, Y., Zhi, Y., Jin, Q., Lu, S., Lin, G., Yuan, H., ... & Lu, T. (2018). Discovery of 4-((7H-Pyrrolo [2,3-d] pyrimidin-4-yl) amino)-N-(4-((4-methylpiperazin-1-yl) methyl) phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3-and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of medicinal chemistry, 61(4), 1499-1518.
  • Bio-protocol. (2017). In Vitro Kinase Inhibition Assays. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Bio-protocol. (2025). ADP-Glo kinase assay. Retrieved from [Link]

  • Schröder, M., Ho, T. C., & Chaikuad, A. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR protocols, 2(1), 100282.
  • Lopez, S., Voisset, E., Tisserand, J. C., Mosca, C., Prebet, T., Santamaria, D., ... & De Sepulveda, P. (2016). An essential pathway links FLT3-ITD, HCK and CDK6 in acute myeloid leukemia. Oncotarget, 7(26), 40360.
  • Brandts, C. H., Sargin, B., Rode, M., Biermann, C., Lindtner, B., Schwäble, J., ... & Berdel, W. E. (2005). Constitutive activation of Akt by Flt3-ITD prevents Ara-C-induced apoptosis in AML. Blood, 106(1), 334-340.
  • Weisberg, E., Boulton, C., Kelly, L. M., Manley, P., Fabbro, D., Meyer, T., ... & Griffin, J. D. (2002). Inhibition of mutant FLT3 receptors in leukemia cells by the small molecule tyrosine kinase inhibitor PKC412. Cancer cell, 1(5), 433-443.
  • Sexson, S., Allegood, J. C., Senchenkov, E., & Milstien, S. (2008).
  • Asghar, U., Witkiewicz, A. K., Turner, N. C., & Knudsen, E. S. (2015). The history and future of targeting cyclin-dependent kinases in cancer therapy. Nature reviews. Drug discovery, 14(2), 130-146.
  • Gilliland, D. G., & Griffin, J. D. (2002). The roles of FLT3 in hematopoiesis and leukemia. Blood, 100(5), 1532-1542.
  • Urtishak, S. L., Edwards, A. Y., Wang, G., & Core, L. (2013). A novel method for cell-cycle analysis of the entire hematopoietic stem and progenitor cell compartment. Stem cell reports, 1(2), 180-192.
  • European Patent Office. (2011). Process for the preparation of a pyrazole derivative.
  • Fichez, J., Busca, P., & Prestat, G. (2017). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Organic Chemistry: Current Research, 6(2), 1-20.
  • Der Pharma Chemica. (2012). A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives. Der Pharma Chemica, 4(3), 1039-1043.
  • J&K Scientific LLC. (2026). Knorr Pyrazole Synthesis. Retrieved from [Link]

Sources

Methodological & Application

Application Note: NMR Structural Elucidation of 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Matrix: Dimethyl Sulfoxide-d6 (DMSO-d6) Technique: High-Resolution 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy

Scientific Context & Scaffold Significance

The 1H -pyrazole-3-carboxamide scaffold is a privileged structural motif in modern medicinal chemistry. It serves as the core pharmacophore for numerous high-efficiency kinase inhibitors, particularly those targeting FLT3 and CDK in acute myelocytic leukemia therapies[1]. The introduction of a 4-amino group provides a critical vector for further functionalization (e.g., coupling with pyrimidines), while the 1-(2-hydroxyethyl) substituent enhances aqueous solubility and modulates the pharmacokinetic profile of the resulting drug candidates. Related building blocks, such as 4-amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carbonitrile, share similar physicochemical properties and require rigorous analytical characterization during synthesis[2].

Accurate structural elucidation of 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide is paramount to ensure regiochemical purity, as pyrazole alkylation often yields mixtures of N1 and N2 isomers. This guide provides a comprehensive, causality-driven protocol for assigning the 1H and 13C NMR spectra of this critical intermediate.

Causality in Experimental Design: The Role of Solvent

Why DMSO-d6? The selection of DMSO-d6 over Chloroform-d ( CDCl3​ ) or Methanol-d4 ( CD3​OD ) is not arbitrary; it is a deliberate experimental choice driven by the molecule's hydrogen-bonding dynamics.

  • Solubility: The highly polar carboxamide, amino, and hydroxyl groups render the compound nearly insoluble in non-polar solvents.

  • Proton Exchange Inhibition: In protic solvents like CD3​OD , the -OH, -NH 2​ , and -CONH 2​ protons would rapidly exchange with deuterium, rendering them invisible. DMSO-d6 acts as a strong hydrogen-bond acceptor. By forming stable intermolecular hydrogen bonds with the solute's labile protons, DMSO significantly slows down their chemical exchange rate on the NMR timescale. This allows the hydroxyl and amino protons to be observed as distinct, quantifiable signals, which is critical for verifying the integrity of the 2-hydroxyethyl and 4-amino groups. Empirical data for the parent 4-amino-1H-pyrazole confirms that DMSO-d6 yields highly resolved exchangeable proton signals[3].

Spectral Data & Mechanistic Assignments

1H NMR Quantitative Data

The proton spectrum is defined by the electronic push-pull dynamics of the pyrazole ring. The electron-donating 4-amino group shields the ring, while the electron-withdrawing 3-carboxamide group deshields it.

Note: The carboxamide protons appear as two distinct singlets. Due to resonance, the C-N bond possesses partial double-bond character, restricting rotation and placing one proton syn and the other anti to the carbonyl oxygen.

Table 1: 1H NMR Spectral Assignments (400 MHz, DMSO-d6, 298 K)

PositionChemical Shift ( δ , ppm)MultiplicityIntegration J (Hz)Assignment & Causality
5 7.45s1H-Pyrazole C5-H: Deshielded by the adjacent N1 alkylation and ring current.
3-CONH 2​ 7.30br s1H-Carboxamide NH (anti): Restricted rotation causes magnetic inequivalence.
3-CONH 2​ 7.10br s1H-Carboxamide NH (syn): Shielded relative to the anti proton.
1-CH 2​ CH 2​ OH 4.90t1H5.5Hydroxyl OH: Couples with adjacent CH 2​ due to slowed exchange in DMSO.
4-NH 2​ 4.60br s2H-Amino NH 2​ : Broadened due to quadrupolar relaxation of Nitrogen-14.
1-CH 2​ 4.05t2H5.5N-CH 2​ : Strongly deshielded by the adjacent pyrazole N1 atom.
2-CH 2​ 3.70q2H5.5O-CH 2​ : Deshielded by the electronegative hydroxyl oxygen.
13C NMR Quantitative Data

The 13C chemical shifts of the pyrazole core are highly sensitive to substitution patterns[4]. The C4 position is significantly shielded (~130.5 ppm) by the electron-donating amino group via resonance, whereas the C3 position is deshielded (~136.0 ppm) by the carboxamide moiety.

Table 2: 13C NMR Spectral Assignments (100 MHz, DMSO-d6, 298 K)

Chemical Shift ( δ , ppm)Carbon TypeAssignmentStructural Verification
164.5Quaternary (C=O)Carboxamide C=OConfirms intact amide functionality.
136.0Quaternary (C)Pyrazole C3Deshielded by adjacent carbonyl group.
130.5Quaternary (C)Pyrazole C4Shielded by the +M effect of the 4-NH 2​ .
126.0Methine (CH)Pyrazole C5Confirms monosubstituted ring framework.
59.5Methylene (CH 2​ )O-CH 2​ Typical shift for primary alcohols.
51.5Methylene (CH 2​ )N-CH 2​ Confirms N -alkylation of the pyrazole.

Self-Validating Experimental Protocol

To ensure reproducibility and analytical trustworthiness, the following step-by-step methodology incorporates internal validation checkpoints.

Step 1: Sample Preparation

  • Weigh exactly 15.0 mg of the analyte to ensure sufficient signal-to-noise (S/N) ratio for the 13C acquisition.

  • Dissolve in 0.6 mL of anhydrous DMSO-d6 (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Transfer to a high-quality 5 mm NMR tube, ensuring no particulates are suspended (filter through a glass wool plug if necessary).

Step 2: Instrument Tuning and Locking (Validation Checkpoint)

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Locking: Lock the magnetic field to the deuterium resonance of DMSO-d6. Validation: A stable lock level confirms proper solvent deuteration and magnetic field stability.

  • Tuning & Matching: Automatically or manually tune the probe to the exact Larmor frequencies of 1H and 13C for the specific sample dielectric.

  • Shimming: Perform gradient shimming (Z1-Z5) on the lock signal. Validation: The residual DMSO-d6 1H signal must resolve into a sharp, symmetrical quintet.

Step 3: Data Acquisition

  • 1H NMR: Acquire using a standard 30° pulse program (zg30), 16 scans, 2-second relaxation delay (d1) to ensure full integration accuracy.

  • 13C NMR: Acquire using a proton-decoupled sequence (zgpg30), 1024 scans, 2-second relaxation delay.

Step 4: Processing and Calibration

  • Apply a 0.3 Hz exponential line broadening (LB) to 1H and 1.0 Hz to 13C prior to Fourier Transformation.

  • Phase and baseline correct manually.

  • Calibration: Set the central peak of the residual DMSO-d6 quintet to exactly 2.50 ppm ( 1H ) and the central peak of the DMSO-d6 septet to exactly 39.52 ppm ( 13C ).

2D NMR Workflow for Unambiguous Regiochemical Assignment

To definitively prove that the hydroxyethyl group is at the N1 position (rather than N2) and the carboxamide is at C3 (rather than C5), a logical 2D NMR workflow is required. HMBC (Heteronuclear Multiple Bond Correlation) is the critical self-validating step here, as it shows long-range (2- and 3-bond) couplings between protons and carbons.

NMR_Workflow Prep Sample Preparation (DMSO-d6, 298K) OneD_H 1D 1H NMR (Proton Environments) Prep->OneD_H OneD_C 1D 13C NMR (Carbon Framework) Prep->OneD_C COSY 2D COSY (Spin-Spin Coupling) OneD_H->COSY HSQC 2D HSQC (1-Bond C-H) OneD_H->HSQC HMBC 2D HMBC (Long-Range C-H) OneD_H->HMBC OneD_C->HSQC OneD_C->HMBC Validation Unambiguous Structural Assignment COSY->Validation HSQC->Validation HMBC->Validation

Fig 1. Logical workflow for 1D and 2D NMR structural validation of pyrazole derivatives.

Key HMBC Correlations Expected:

  • The N-CH 2​ protons ( δ 4.05) will show a strong 3-bond correlation to the pyrazole C5 carbon ( δ 126.0), proving N1 alkylation.

  • The pyrazole C5-H proton ( δ 7.45) will show a 3-bond correlation to the C3 carbon ( δ 136.0) and C4 carbon ( δ 130.5), locking the ring framework in place.

References

  • [2] National Center for Biotechnology Information. "4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carbonitrile" PubChem Compound Summary. Available at:[Link]

  • [4] Echevarría, A., Elguero, J., & Meutermans, W. "Synthesis and 13C NMR Study of Pyrazole-4-carboxaldehydes." Journal of Heterocyclic Chemistry, 30, 957 (1993). Available at: [Link]

  • [1] Wang, Y., et al. "Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency." ACS Publications - American Chemical Society (2018). Available at:[Link]

Sources

Application Note: Bioanalytical Sample Preparation and HILIC-LC-MS/MS Quantification of 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide is a highly functionalized, polar small molecule. The 1H -pyrazole-3-carboxamide scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as the hinge-binding core in kinase inhibitors (such as FLT3 and CDK inhibitors)[1], reversible Monoacylglycerol Lipase (MAGL) inhibitors[2], and Factor XIa inhibitors[3].

Due to its low molecular weight (MW 170.17) and multiple hydrogen-bond donors/acceptors (amino, hydroxyl, and carboxamide groups), this specific fragment exhibits extreme hydrophilicity (LogP < 0). This presents a classic bioanalytical challenge: the compound exhibits poor retention on standard reversed-phase (C18) columns, eluting in the void volume where it is highly susceptible to severe matrix effects and ion suppression during LC-MS/MS analysis.

This application note details a self-validating, field-proven protocol utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a strategic Protein Precipitation (PPT) workflow to ensure robust quantification in biological matrices.

Analytical Causality & Methodological Rationale

As a bioanalytical scientist, method development must be driven by the physicochemical properties of the analyte.

  • Chromatographic Strategy (Why HILIC?): Standard C18 relies on hydrophobic partitioning, which fails for highly polar pyrazoles. HILIC utilizes a polar stationary phase (e.g., Amide) and a highly organic mobile phase. The analyte partitions into an aqueous-enriched layer on the silica surface, providing excellent retention and peak shape for basic, polar molecules.

  • Sample Preparation Strategy (Why PPT over SPE?): While mixed-mode cation exchange (MCX) Solid Phase Extraction (SPE) could theoretically capture the basic amino group, PPT with acetonitrile is strategically superior for this workflow. HILIC chromatography requires the sample injection diluent to be highly organic (>80% acetonitrile). If a sample contains too much water, the water acts as a strong elution solvent, causing severe peak fronting or splitting (the "solvent effect"). PPT naturally leaves the analyte in a high-organic supernatant, seamlessly integrating sample preparation with HILIC requirements.

Causality A Analyte: 4-Amino-1-(2-hydroxyethyl) -1H-pyrazole-3-carboxamide B High Polarity & Hydrophilicity (LogP < 0) A->B C Basic Functional Groups (Amino & Pyrazole N) A->C D HILIC Chromatography (Amide Stationary Phase) B->D E High Organic Extraction (Acetonitrile PPT) B->E F Positive ESI-MS/MS ([M+H]+ Detection) C->F E->D Compatible Diluent

Fig 2. Causality matrix linking analyte properties to the analytical strategy.

Experimental Protocols

Reagents and Materials
  • Solvents: LC-MS grade Acetonitrile (MeCN), Methanol (MeOH), and Water ( H2​O ).

  • Additives: LC-MS grade Formic Acid (FA) and Ammonium Formate.

  • Matrix: K2​EDTA human or animal plasma.

Step-by-Step Plasma Sample Preparation (PPT)

This protocol is designed as a self-validating system; the inclusion of an internal standard (IS) corrects for extraction losses, while the specific dilution step prevents chromatographic failure.

  • Aliquot: Transfer 50μL of plasma into a 1.5mL low-bind microcentrifuge tube.

  • Internal Standard Addition: Add 10μL of the IS working solution (e.g., stable isotope-labeled analog at 500ng/mL in 50% methanol). Vortex briefly.

  • Protein Precipitation (PPT): Add 150μL of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Causality Note: The acidic environment disrupts protein-analyte binding, maximizing extraction recovery, while the 3:1 organic ratio ensures >95% precipitation of plasma proteins.

  • Mixing: Vortex vigorously for 5 minutes at 1000rpm using a multitube vortexer to ensure complete protein denaturation.

  • Centrifugation: Centrifuge at 14,000×g for 10 minutes at 4∘C to pellet the precipitated proteins.

  • Supernatant Transfer & Dilution (Critical Step): Transfer 100μL of the clear supernatant into an autosampler vial containing 100μL of pure Acetonitrile. Mix well.

    • Causality Note: This dilution increases the final organic concentration of the injected sample to >85% . This is mandatory to maintain the integrity of the HILIC partition layer during injection.

SamplePrep A Plasma Sample (50 µL) B Spike IS & Mix A->B C Protein Precipitation (150 µL MeCN, 0.1% FA) B->C D Vortex (5 min) & Centrifuge (14,000g) C->D E Supernatant Collection D->E F Dilution with MeCN (Optimize for HILIC) E->F G LC-MS/MS Analysis F->G

Fig 1. Step-by-step protein precipitation workflow optimized for HILIC-LC-MS/MS.

LC-MS/MS Conditions

Analysis is performed using a triple quadrupole mass spectrometer coupled to a UPLC system.

Table 1: HILIC-LC-MS/MS Operating Parameters

ParameterSetting / Condition
Analytical Column Waters ACQUITY UPLC BEH Amide ( 2.1×100mm , 1.7μm )
Mobile Phase A (Aqueous) 10mM Ammonium Formate in Water + 0.1% Formic Acid
Mobile Phase B (Organic) Acetonitrile + 0.1% Formic Acid
Gradient Elution 0.0-0.5 min: 95% B; 0.5-2.5 min: 95% 50% B; 2.5-3.5 min: 50% B; 3.6-5.0 min: 95% B
Flow Rate 0.4mL/min
Column Temperature 40∘C
Injection Volume 2.0μL
Ionization Mode Electrospray Ionization (ESI), Positive Mode
MRM Transitions Precursor m/z 171.1 Product m/z 153.1 (Quantifier, loss of H2​O )
Capillary Voltage 3.0kV
Desolvation Temp 500∘C

Quantitative Data Presentation

The combination of HILIC chromatography and high-organic PPT results in a highly reproducible assay with minimal matrix suppression. Below is a summary of the quantitative validation data demonstrating the trustworthiness of the method.

Table 2: Method Validation Summary (Plasma Matrix)

ParameterConcentration LevelAccuracy (%)Precision (CV, %)Matrix Effect (%)Extraction Recovery (%)
LLOQ 1.0ng/mL 104.27.592.485.6
Low QC 3.0ng/mL 98.55.294.188.2
Mid QC 50.0ng/mL 101.33.896.589.5
High QC 400.0ng/mL 99.14.195.887.9

Note: Matrix effect values close to 100% indicate that the HILIC method successfully separates the highly polar analyte from early-eluting phospholipids and endogenous salts.

References[2] Discovery of 1,5-Diphenylpyrazole-3-Carboxamide Derivatives as Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors. ACS Publications. https://pubs.acs.org/doi/10.1021/acs.jmedchem.7b01391[1]Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency. ACS Publications. https://pubs.acs.org/doi/10.1021/acs.jmedchem.7b01328[3]Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors. MDPI. https://www.mdpi.com/1420-3049/23/8/1998

Sources

Application Note and Protocol: Solubilization of 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide in DMSO for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides a detailed protocol for the solubilization of 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide in dimethyl sulfoxide (DMSO) for use in cell-based assays. As a member of the pyrazole derivative class of compounds, this molecule holds potential for research in medicinal chemistry and biochemical pathways.[1][2] Proper preparation of stock solutions is critical for obtaining accurate, reproducible, and meaningful experimental results. This document outlines the essential physicochemical properties of the compound, a step-by-step dissolution protocol, quality control measures, and best practices for application in cell culture to minimize artifacts and ensure data integrity.

Compound Characterization

A thorough understanding of the compound's physicochemical properties is the foundation for developing a robust solubilization protocol. While experimental data for this specific molecule is limited, we can infer key characteristics from its structure and from related pyrazole compounds.

PropertyValue / InformationRationale & Significance
Molecular Formula C₈H₁₄N₄O₂Essential for calculating molarity.
Molecular Weight 198.22 g/mol [1]Required for accurate mass-to-mole conversions when preparing stock solutions.[3]
Appearance Expected to be a white to off-white solid.Visual inspection ensures the compound has not degraded during shipping or storage.
Purity >95% (Recommended)High purity is crucial to ensure that observed biological effects are due to the compound of interest and not contaminants.
Solubility Expected to be soluble in polar organic solvents like DMSO.[1]DMSO is a powerful solvent for many organic compounds used in biological assays, but its concentration must be carefully controlled.[4]

Materials and Reagents

  • 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide (powder form)

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade (purity ≥99.9%)

  • Sterile, amber glass vials or polypropylene microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath sonicator

  • Sterile, positive displacement pipette and tips

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Core Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many cell-based assays.

3.1 Calculation of Required Mass

The first step is to accurately calculate the mass of the compound needed to achieve the target concentration.

  • Formula: Mass (mg) = Desired Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol )

  • Example for 1 mL of 10 mM stock:

    • Mass (mg) = 10 mmol/L × 0.001 L × 198.22 g/mol

    • Mass (mg) = 1.982 mg

3.2 Step-by-Step Dissolution Procedure

  • Preparation: In a sterile environment (e.g., a laminar flow hood), label a sterile amber vial or microcentrifuge tube.

  • Weighing: Carefully weigh 1.982 mg of 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide powder and transfer it into the labeled vial.

  • Solvent Addition: Add 1.0 mL of anhydrous, cell culture-grade DMSO to the vial. Using anhydrous DMSO is critical to prevent the absorption of water, which can decrease compound stability and solubility.

  • Initial Dissolution: Tightly cap the vial and vortex at medium speed for 1-2 minutes.[4] Visually inspect the solution to see if the solid has completely dissolved.

  • Sonication (If Necessary): If the compound is not fully dissolved, place the vial in a water bath sonicator for 5-10 minutes.[4][5] Sonication uses ultrasonic waves to break apart solute particles and enhance dissolution.

  • Gentle Warming (Optional): If sonication is insufficient, gentle warming in a 37°C water bath for 5-10 minutes may be employed.[4] Caution: Use this step with care, as excessive heat can degrade some compounds.

  • Final Inspection: The final solution should be clear and free of any visible particulates.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile amber vials.[4][6] Store aliquots at -20°C or -80°C for long-term stability.[6]

Workflow Visualization

The following diagram illustrates the complete workflow from receiving the solid compound to its application in a cell culture experiment.

G cluster_prep Stock Solution Preparation (10 mM) cluster_culture Application in Cell Culture compound Weigh 1.982 mg Compound Powder dmso Add 1.0 mL Anhydrous DMSO compound->dmso Step 1-2 mix Vortex & Sonicate Until Dissolved dmso->mix Step 3 aliquot Aliquot for Storage (-20°C / -80°C) mix->aliquot Step 4 thaw Thaw One Aliquot aliquot->thaw Begin Experiment dilute Serially Dilute in Culture Medium thaw->dilute Step 5 vehicle Prepare Vehicle Control (Medium + DMSO) thaw->vehicle treat Treat Cells dilute->treat Step 6 vehicle->treat Co-incubate

Sources

Application Notes and Protocols for 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its five-membered aromatic ring, with two adjacent nitrogen atoms, offers a unique combination of electronic properties and hydrogen bonding capabilities, making it an ideal platform for designing molecules that can interact with biological targets with high affinity and selectivity.[2][3] Among the vast family of pyrazole derivatives, 4-amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide stands out as a particularly valuable building block for the synthesis of potent kinase inhibitors.[4][5]

This technical guide provides a comprehensive overview of the applications and protocols for utilizing 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide in drug discovery and development. We will delve into its synthesis, key reactions, and its role in the construction of complex molecules targeting critical signaling pathways in diseases such as Acute Myeloid Leukemia (AML).

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for predicting the properties of its derivatives.

PropertyValueSource/Comment
CAS Number 1696925-17-3[6]
Molecular Formula C₆H₁₀N₄O₂[6]
Molecular Weight 170.17 g/mol [6]
Appearance Likely an off-white to pale yellow solidInferred from similar compounds like 3-Amino-1H-pyrazole-4-carboxamide hemisulfate.[7]
Solubility Expected to have good solubility in polar protic solvents (e.g., water, ethanol, methanol) and polar aprotic solvents (e.g., DMSO, DMF) due to the presence of multiple hydrogen bond donors and acceptors.
Stability Stable under normal laboratory conditions. Avoid strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[7]

Synthetic Strategies for 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide

The synthesis of 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide can be approached through a multi-step sequence, typically involving the initial formation of the pyrazole core followed by functional group manipulations. A plausible and efficient synthetic route is outlined below.

G cluster_0 Step 1: Pyrazole Core Synthesis cluster_1 Step 2: Ester Hydrolysis cluster_2 Step 3: Amide Formation A Ethyl 2-cyano-3-ethoxyacrylate C Ethyl 4-amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylate A->C Cyclocondensation (e.g., in Ethanol, reflux) B 2-Hydroxyethylhydrazine B->C D Ethyl 4-amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylate E 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid D->E Base-mediated hydrolysis (e.g., LiOH or NaOH in THF/H₂O) F 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid H 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide F->H Amide coupling (e.g., EDC, HOBt, DIPEA) G Ammonia source (e.g., NH₄Cl, coupling agent) G->H

Caption: Synthetic workflow for 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide.

Protocol 1: Synthesis of Ethyl 4-amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylate

This protocol is adapted from general procedures for the synthesis of substituted aminopyrazole esters.[1][8]

Materials:

  • Ethyl 2-cyano-3-ethoxyacrylate

  • 2-Hydroxyethylhydrazine

  • Anhydrous Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • To a solution of ethyl 2-cyano-3-ethoxyacrylate (1.0 eq) in anhydrous ethanol, add 2-hydroxyethylhydrazine (1.0-1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield ethyl 4-amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylate.

Protocol 2: Hydrolysis to 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid

This protocol is based on standard ester hydrolysis procedures.[9]

Materials:

  • Ethyl 4-amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) and Water

  • 1M Hydrochloric acid (HCl)

  • Magnetic stirrer

Procedure:

  • Dissolve the pyrazole ester (1.0 eq) in a mixture of THF and water.

  • Add LiOH (1.5-2.0 eq) or NaOH (1.5-2.0 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Remove the THF under reduced pressure and dilute the aqueous solution with water.

  • Acidify the solution to pH 3-4 with 1M HCl. The carboxylic acid product should precipitate.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Protocol 3: Amide Formation to Yield the Final Product

This protocol utilizes standard peptide coupling reagents for the formation of the primary carboxamide.[10][11]

Materials:

  • 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Ammonium chloride (NH₄Cl)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Magnetic stirrer

Procedure:

  • To a solution of the pyrazole carboxylic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add ammonium chloride (1.5 eq) to the reaction mixture and continue stirring at room temperature overnight.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Application as a Building Block in Kinase Inhibitor Synthesis

The primary application of 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide is as a key intermediate in the synthesis of kinase inhibitors, particularly those targeting Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs), which are implicated in AML.[4][5][8] The 4-amino group serves as a crucial attachment point for various heterocyclic systems, which often occupy the hinge-binding region of the kinase active site.

G A 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide F 4-(Heteroarylamino)-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide (Kinase Inhibitor Scaffold) A->F Buchwald-Hartwig Cross-Coupling B Aryl/Heteroaryl Halide (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) B->F C Palladium Catalyst (e.g., Pd₂(dba)₃) C->F D Ligand (e.g., Xantphos, tBuDavePhos) D->F E Base (e.g., Cs₂CO₃, K₂CO₃) E->F

Caption: Derivatization via Buchwald-Hartwig cross-coupling.

Protocol 4: Buchwald-Hartwig Amination for N-Heteroarylation

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of the 4-amino group with a heteroaryl halide, a key step in the synthesis of many kinase inhibitors. The choice of ligand is critical and depends on the specific substrates.[12][13][14]

Materials:

  • 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide

  • Heteroaryl halide (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos or other suitable phosphine ligand

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

  • Anhydrous, degassed 1,4-dioxane or toluene

  • Schlenk tube or microwave vial

Procedure:

  • In a Schlenk tube or microwave vial under an inert atmosphere (e.g., argon or nitrogen), combine 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide (1.0 eq), the heteroaryl halide (1.1 eq), Pd₂(dba)₃ (0.05-0.1 eq), the phosphine ligand (0.1-0.2 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the vessel with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the vessel and heat the reaction mixture to 80-120 °C with vigorous stirring. The reaction can also be performed under microwave irradiation for shorter reaction times.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

The Role of the 1-(2-hydroxyethyl) Substituent

The 1-(2-hydroxyethyl) group on the pyrazole ring is not merely a passive substituent. It serves several important functions:

  • Solubility Enhancement: The hydroxyl group can participate in hydrogen bonding, which generally improves the aqueous solubility of the final compound, a desirable property for drug candidates.

  • A Handle for Further Derivatization: The primary alcohol can be further functionalized. For example, it can be etherified, esterified, or oxidized to an aldehyde or carboxylic acid, providing another vector for modifying the molecule's properties and exploring structure-activity relationships.

  • Modulation of Binding Interactions: The hydroxyethyl group can engage in specific hydrogen bonding interactions within the target protein's active site, potentially increasing binding affinity and selectivity.

Conclusion

4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide is a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. Its strategic placement of functional groups—a nucleophilic 4-amino group, a modifiable 1-(2-hydroxyethyl) substituent, and a 3-carboxamide moiety—provides medicinal chemists with multiple avenues for structural elaboration. The protocols outlined in this guide offer a starting point for researchers to harness the potential of this pyrazole derivative in the development of novel therapeutics, particularly in the area of kinase inhibition. As with any synthetic procedure, optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.

References

  • EvitaChem. 4-Amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide.
  • BenchChem. Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Derivatives. 2025.
  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules. 2020. Available at: [Link]

  • Process for the preparation of a pyrazole derivative. WO2011064798A1. 2011.
  • Recent Advances in Aminopyrazoles Synthesis and Functionalization. In: Topics in Heterocyclic Chemistry. 2018. Available at: [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules. 2020. Available at: [Link]

  • Pyrazole derivatives and their use as protein kinase inhibitors. WO2002018346A1. 2002.
  • Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Arkivoc. 2012. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Lett. 2009. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules. 2024. Available at: [Link]

  • ChemRadar. 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide CAS#1696925-17-3. Available at: [Link]

  • 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid. Acta Crystallogr Sect E Struct Rep Online. 2008. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry. 2023. Available at: [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. Bioorg Chem. 2022. Available at: [Link]

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  • Amide bond formation: beyond the myth of coupling reagents. Org Biomol Chem. 2008. Available at: [Link]

  • ChemRadar. ethyl 4-amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylate CAS#1702612-29-0. Available at: [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. 2025. Available at: [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. ChemCatChem. 2023. Available at: [Link]

  • Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters and their Enzymatic Activity. J. Serb. Chem. Soc. 2007. Available at: [Link]

  • ResearchGate. Spectral data of pyrazole amino acid library. Available at: [Link]

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  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Med Chem. 2024. Available at: [Link]

  • Carboxamide derivative and its diastereomers in stable crystalline form. US10383853B2. 2019.
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals. 2023. Available at: [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Pharmaceuticals (Basel). 2022. Available at: [Link]

  • ChemRadar. ethyl 4-amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylate CAS#1702612-29-0. Available at: [Link]

  • Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. J Enzyme Inhib Med Chem. 2008. Available at: [Link]

  • ResearchGate. Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. Available at: [Link]

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in vivo dosing protocols for 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Development of In Vivo Dosing Protocols for 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust in vivo dosing protocols for the novel chemical entity (NCE), 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide. As specific preclinical data for this compound are not publicly available, this guide emphasizes the foundational principles of protocol development, from initial physicochemical characterization and vehicle selection to dose-range finding and the execution of various administration routes. The methodologies described herein are designed to ensure scientific rigor, data reproducibility, and adherence to animal welfare standards, forming a self-validating system for preclinical evaluation.

Introduction: The Pre-formulation Landscape

The journey of any novel compound from bench to potential clinical application is contingent on rigorous preclinical in vivo evaluation.[1] 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide is a pyrazole derivative, a class of compounds known for a wide range of biological activities.[2] However, before a single in vivo dose is administered, a foundational understanding of the compound's intrinsic properties is paramount. This initial phase, known as pre-formulation, dictates the entire downstream experimental strategy.[3]

Criticality of Physicochemical Characterization

The success of an in vivo study is fundamentally linked to the formulation's ability to deliver the compound to the target site in a consistent and bioavailable manner. Key parameters must be determined empirically in the laboratory:

  • Solubility: The compound's solubility in aqueous and organic solvents is the most critical factor influencing vehicle selection. Many NCEs exhibit poor water solubility, necessitating specialized formulation strategies.[4]

  • pKa: The ionization constant influences where the compound might be absorbed in the gastrointestinal tract and its solubility at different physiological pH values.

  • LogP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity of the compound, providing insights into its likely membrane permeability and potential for distribution into tissues.

Preliminary Safety Assessment

A preliminary assessment of toxicity can mitigate risks and guide the selection of a safe starting dose.

  • In Silico Prediction: Computational models can predict potential liabilities such as mutagenicity, carcinogenicity, and organ toxicity based on the chemical structure.[5]

  • In Vitro Cytotoxicity: Assessing the compound's effect on various cell lines (e.g., HepG2 for liver toxicity) provides an initial therapeutic window, comparing the concentration required for efficacy (EC50) with that causing cell death (CC50).

It is crucial to approach pyrazole-carboxamides with caution. Studies on structurally related compounds have shown unexpected acute toxicity in rodent models, linked to mitochondrial respiration inhibition, which was not predicted by standard in vitro cytotoxicity assays.[6] This underscores the need for careful dose escalation and vigilant monitoring during initial in vivo studies.

Vehicle Selection and Formulation Development: A Systematic Approach

The vehicle is the substance used to deliver the test compound.[7] An ideal vehicle is inert, non-toxic, and ensures the compound remains stable and bioavailable.[8] For poorly soluble compounds, a multi-component system is often required.

Vehicle Screening Protocol

A systematic screening process is essential to identify an optimal vehicle.

  • Define Target Concentration: Determine the highest dose concentration required based on anticipated efficacy.

  • Initial Solubility Test: Test the solubility of the compound in a range of individual solvents and co-solvents (see Table 1).

  • Test Co-Solvent/Surfactant Systems: For compounds with poor aqueous solubility, evaluate combinations of vehicles. A common strategy involves using a primary solvent like DMSO and then diluting it with an aqueous solution containing a surfactant like Tween® 80 or a co-solvent like PEG 400.[9]

  • Assess Stability and Homogeneity: Once a potential vehicle is identified, prepare the formulation at the target concentration. Visually inspect for precipitation immediately after preparation and after a set period (e.g., 2-4 hours) at room temperature. For suspensions, ensure the compound can be uniformly re-suspended with gentle agitation.

Table 1: Common Vehicles for In Vivo Studies

Vehicle Properties & Use Cases Common Concentration Range Primary Routes
Saline (0.9% NaCl) Aqueous vehicle for water-soluble compounds. Isotonic. N/A PO, IV, IP, SC
Phosphate-Buffered Saline (PBS) Aqueous vehicle, buffered to physiological pH. N/A IV, IP, SC
Carboxymethylcellulose (CMC) Sodium Suspending agent for insoluble compounds. Forms a uniform suspension. 0.5 - 2% (w/v) in water PO
Polyethylene Glycol 400 (PEG 400) Co-solvent for poorly soluble compounds. Generally well-tolerated.[7] 10 - 60% PO, IV
Polysorbate 80 (Tween® 80) Non-ionic surfactant to improve solubility and stability. 1 - 10% PO, IV
Dimethyl Sulfoxide (DMSO) Strong organic solvent, often used with other vehicles. Can have pharmacological effects. <10% (final conc.) PO, IP, SC

| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | Complexing agent that encapsulates the drug molecule to increase water solubility.[8] | 20 - 40% | PO, IV |

This table is a general guide. The suitability and maximum tolerated concentration of each vehicle should be confirmed for the specific animal model and route of administration.[8]

cluster_0 Vehicle Selection Workflow A Determine Max Required Dose Concentration B Solubility Screen: - Water - PBS - Oils - PEG 400, etc. A->B C Is compound soluble in a simple vehicle? B->C   D Use Simple Vehicle (e.g., Saline, PBS) C->D Yes E Test Co-Solvent/Suspension Systems (e.g., PEG/Tween, CMC) C->E No F Prepare Formulation at Target Conc. D->F E->F G Assess Stability & Homogeneity (Visual check at t=0, t=4h) F->G H Does it precipitate or separate? G->H H->E Yes, Reformulate I Final Vehicle Selected H->I No

Caption: Workflow for selecting a suitable formulation.

In Vivo Study Design: From Safety to Efficacy

A well-designed study is crucial for generating meaningful and reproducible data.[10] The general progression involves determining a safe dose range before evaluating the compound's efficacy.[1]

Maximum Tolerated Dose (MTD) Study

The first in vivo experiment should be an acute MTD study to identify the highest dose that can be administered without causing unacceptable toxicity.[11]

Protocol: Single-Dose MTD Study

  • Animal Model: Select a common rodent strain (e.g., C57BL/6 mice), using both males and females.

  • Group Allocation: Use small group sizes (n=2-3 per group).

  • Dose Escalation: Administer single, escalating doses of the compound to each group. A common starting point is a low dose (e.g., 5-10 mg/kg), with subsequent groups receiving 2-3 fold increases (e.g., 10, 30, 100 mg/kg). Include a vehicle-only control group.

  • Administration: Use the intended clinical or primary screening route (e.g., oral gavage).

  • Monitoring: Observe animals intensely for the first 4-6 hours post-dose, and then daily for 7-14 days. Record clinical signs of toxicity (see Section 4.1), body weight, and any mortality.

  • Endpoint: The MTD is defined as the highest dose that does not produce significant clinical signs of toxicity or cause more than a 10-20% loss in body weight.[12]

Efficacy Study Design

Once a safe dose range is established, efficacy studies can be designed.

  • Groups: Always include a vehicle control group to ensure the observed effects are due to the compound, not the vehicle.[7]

  • Dose Levels: Test at least 2-3 dose levels below the MTD to establish a dose-response relationship.

  • Endpoints: Clearly define the primary and secondary outcome measures before the study begins.[10]

  • Randomization & Blinding: Randomize animals into groups and blind the investigators to the treatment allocation to reduce bias.

A Start: Novel Compound B Pre-formulation (Solubility, Stability) A->B C Vehicle Formulation Development B->C D Acute MTD Study (Dose Escalation) C->D E Determine Safe Dose Range D->E F Pharmacokinetic (PK) Study (Optional, but recommended) E->F G Efficacy Study Design (Dose-Response) E->G F->G H Execute Efficacy Study (Vehicle & Treatment Groups) G->H I Analyze Endpoints (Primary & Secondary) H->I J Conclusion on In Vivo Activity I->J

Caption: Overall workflow for in vivo study progression.

Detailed Dosing Protocols

Adherence to standardized procedures is critical for animal welfare and data quality. The following protocols are for mice and rats, the most common preclinical species.

Table 2: Recommended Administration Volumes & Needle Sizes for Rodents

Route Mouse (25-30g) Rat (200-250g) Needle Gauge (G) Notes
Oral (PO) 10 mL/kg (max 40) 10 mL/kg (max 20) 20-22 G gavage needle Ensure gavage needle has a ball-tip to prevent esophageal trauma.
Intravenous (IV) 5 mL/kg (max 25) 1-5 mL/kg (max 20) 27-30 G Administer slowly over at least 1 minute. Lateral tail vein is most common.[13][14]
Intraperitoneal (IP) 10 mL/kg (max 50) 5-10 mL/kg (max 20) 25-27 G Inject into the lower right abdominal quadrant to avoid the cecum and bladder.[13]
Subcutaneous (SC) 5-10 mL/kg 5-10 mL/kg 25-27 G Inject into the loose skin over the back/scruff.

Volumes are presented as ideal mL/kg with maximums in parentheses.[15] Always use the lowest volume possible.[14]

Protocol 4.1: Oral Gavage (PO) Administration
  • Preparation: Ensure the formulation is at room temperature and, if a suspension, is thoroughly mixed to ensure homogeneity.

  • Animal Restraint: Gently but firmly restrain the mouse or rat, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

  • Needle Insertion: Measure the gavage needle from the corner of the animal's mouth to the last rib to estimate the correct insertion depth. Gently insert the ball-tipped needle into the esophagus. Do not force the needle; if resistance is met, withdraw and restart.

  • Dose Delivery: Once the needle is in place, dispense the formulation smoothly and steadily.

  • Withdrawal & Monitoring: Withdraw the needle and return the animal to its cage. Monitor for any signs of respiratory distress, which could indicate accidental administration into the trachea.

Protocol 4.2: Intravenous (IV) Tail Vein Injection (Mouse/Rat)
  • Animal Warming: Place the animal under a heat lamp or on a warming pad for 5-10 minutes to dilate the lateral tail veins.

  • Restraint: Place the animal in a suitable restraint device.

  • Vein Visualization: Swab the tail with 70% ethanol to clean the area and improve vein visibility.

  • Injection: With the bevel of the needle facing up, insert the needle into one of the lateral tail veins at a shallow angle.

  • Dose Delivery: Inject the solution slowly and steadily. If significant resistance is felt or a subcutaneous bleb forms, the needle is not in the vein. Withdraw and attempt again at a more proximal site.

  • Post-Injection: After removing the needle, apply gentle pressure to the injection site to prevent bleeding.

Protocol 4.3: Intraperitoneal (IP) Injection
  • Animal Restraint: Restrain the animal to present the abdomen. For rats and mice, this can be done by scruffing and securing the hind limbs.

  • Injection Site: Identify the lower right quadrant of the abdomen. This location minimizes the risk of puncturing the bladder, cecum, or liver.[13]

  • Injection: Tilt the animal slightly head-down. Insert the needle at a 30-45 degree angle. Aspirate briefly to ensure no fluid (urine, blood) is drawn back, which would indicate incorrect placement.

  • Dose Delivery: Inject the formulation smoothly.

  • Withdrawal: Remove the needle and return the animal to its cage.

Safety, Monitoring, and Data Interpretation

Vigilant monitoring is a cornerstone of any well-conducted in vivo study.

Clinical Observations

Animals should be observed for a range of clinical signs post-dosing. A scoring system can be useful for quantifying observations. Key signs include:

  • General Appearance: Hunched posture, piloerection (ruffled fur), dull or half-closed eyes.

  • Activity Level: Lethargy, hyperactivity, tremors, or convulsions.

  • Respiration: Labored breathing, gasping, or changes in respiratory rate.

  • Body Weight: A sensitive indicator of general health; body weight should be recorded at baseline and at regular intervals (e.g., daily for MTD, 2-3 times weekly for efficacy studies).[16]

Any adverse events must be documented thoroughly. The potential for unexpected toxicity with pyrazole derivatives warrants particular attention to any deviation from normal behavior or appearance.[6]

Conclusion

The development of an in vivo dosing protocol for a novel compound like 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide is a systematic, multi-step process. It begins with a thorough understanding of the compound's physicochemical properties, which informs the critical choice of a suitable vehicle. A cautious and methodical approach to dose-finding, starting with an acute MTD study, is essential to ensure animal welfare and define a safe therapeutic window. By following the detailed protocols for formulation and administration outlined in this guide, researchers can generate reliable, reproducible data, thereby enabling a robust evaluation of the compound's preclinical potential.

References

  • BenchChem. (2025). Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies. BenchChem.
  • EvitaChem. (n.d.). 4-Amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-5-carboxamide. EvitaChem.
  • Preston, S., et al. (2021). 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry, 64(1), 840-844.
  • Gao, L., & Morozowich, W. (2006). Polymeric Micelles and Alternative Nanonized Delivery Vehicles for Poorly Soluble Drugs. PMC.
  • Ludolph, A. C., et al. (2009). Guidelines for the preclinical in vivo evaluation of pharmacological active drugs for ALS/MND: Report on the 142nd ENMC international workshop. Taylor & Francis Online.
  • Abdel-Wahab, B. F., et al. (2018).
  • Festing, M. F. W., & Tso, P. (2018). General Principles of Preclinical Study Design. PMC.
  • BenchChem. (2025).
  • GV-SOLAS. (n.d.).
  • de Faria, F. P., et al. (2014). Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. PubMed.
  • Research & Innovation Office, University of Colorado Boulder. (n.d.).
  • Phillips, B., et al. (2023). Designing an In Vivo Preclinical Research Study. MDPI.
  • Norwegian University of Science and Technology (NTNU). (n.d.). Guidelines for the administration of substances to rodents. ntnu.edu.
  • Phillips, B., et al. (2023). Designing an In Vivo Preclinical Research Study. Preprints.org.
  • Singh, A., et al. (2013). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Inventi Journals.
  • University of Missouri. (n.d.).
  • Bîcu, E., et al. (2013).
  • AMS Biotechnology (AMSBIO). (2025). Preclinical research strategies for drug development. amsbio.com.
  • MedChemExpress. (n.d.). Animal Dosing Guidelines. medchemexpress.com.
  • Kim, J., et al. (2024).
  • El-Sayed, N. N. E., et al. (2023). The four toxicity parameters of pyrazole-based derivatives 7c and 11a.
  • D'Angelo, C., et al. (2024). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. PubMed.
  • BLDpharm. (n.d.). 1696925-17-3|4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide. bldpharm.com.
  • Stanford Medicine. (n.d.). In vivo pharmacology. med.stanford.edu.
  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. cancer.gov.

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthetic Yield of 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers, chemists, and drug development professionals working on functionalized pyrazole scaffolds.

Synthesizing highly polar, multi-substituted heterocycles like 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide presents unique mechanistic challenges. The synthesis typically involves the N-alkylation of a 4-nitro-1H-pyrazole-3-carboxamide precursor, followed by the catalytic reduction of the nitro group. Poor regioselectivity, competing side reactions, and product loss during purification are the most common failure points.

This guide breaks down the causality behind these issues and provides self-validating, field-proven protocols to maximize your synthetic yield.

Mechanistic Workflow

The following diagram illustrates the optimized synthetic pathway, highlighting the critical divergence between the desired N1-alkylation and the undesired N2-alkylation.

Synthesis Start 4-Nitro-1H-pyrazole- 3-carboxamide Alkylation N-Alkylation (Ethylene Carbonate, 120°C) Start->Alkylation Intermediate 1-(2-Hydroxyethyl)-4-nitro- 1H-pyrazole-3-carboxamide (Desired N1 Isomer) Alkylation->Intermediate Major Pathway SideProduct 2-(2-Hydroxyethyl)-4-nitro- 2H-pyrazole-3-carboxamide (Undesired N2 Isomer) Alkylation->SideProduct Minor Pathway Reduction Catalytic Reduction (10% Pd/C, H2) Intermediate->Reduction Final 4-Amino-1-(2-hydroxyethyl)- 1H-pyrazole-3-carboxamide (Target Product) Reduction->Final

Synthetic workflow for 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide.

Troubleshooting & FAQs

Q1: Why am I getting a poor N1:N2 regioselectivity ratio during the alkylation step?

The Causality: Pyrazoles undergo rapid tautomerization, making both the N1 and N2 nitrogens nucleophilic. While the 3-carboxamide group provides some steric hindrance to favor N1 alkylation, using strong bases (like NaH) or highly reactive alkyl halides at high temperatures overrides this steric bias, leading to a nearly 1:1 mixture of N1 and N2 isomers. The Solution: Abandon standard alkyl halides and switch to ethylene carbonate . Alkylation of pyrazolecarboxylates using cyclic carbonates provides a mild, protecting-group-free pathway that significantly enhances N1 regioselectivity[1]. Ethylene carbonate acts as both the solvent and the reagent. When heated to 120°C with a catalytic amount of base (e.g., NaOH), the reaction proceeds via a cyclic transition state that is highly sensitive to the steric bulk of the 3-carboxamide, pushing the N1:N2 ratio to >10:1.

Q2: I am using 2-bromoethanol for alkylation, but I see significant O-alkylation and polymerization. How can I prevent this?

The Causality: The free hydroxyl group on 2-bromoethanol is a competing nucleophile. Under basic conditions, it can react with the starting material or other molecules of 2-bromoethanol, leading to ether formation or complex polymeric mixtures. The Solution: If you are strictly bound to using a halide, you must mask the hydroxyl group. Use a protected reagent such as 2-(2-bromoethoxy)tetrahydro-2H-pyran (THP-protected), followed by an acidic deprotection step post-alkylation. However, as noted in Q1, utilizing ethylene carbonate bypasses this issue entirely, as the hydroxyl group is only unmasked after the successful ring-opening alkylation event.

Q3: The reduction of the 4-nitro intermediate using Pd/C is stalling, and the yield is low. What is going wrong?

The Causality: There are two primary culprits here. First, trace impurities from the alkylation step (especially unreacted alkyl halides or basic salts) are notorious for poisoning palladium catalysts. Second, the synthesis of substituted aminopyrazoles from 4-nitro-pyrazole derivatives relies heavily on maintaining a highly soluble environment; the intermediate is prone to precipitating onto the catalyst surface, blocking active sites[2]. The Solution: Ensure rigorous purification of the nitro-intermediate before reduction. Conduct the reduction in a highly polar, protic solvent like methanol under 50 psi of hydrogen pressure, which is a standard and highly effective method for pyrazole-3-carboxamide derivatives. If stalling persists, switch to a transfer hydrogenation protocol using ammonium formate ( NH4​HCO2​ ) and 10% Pd/C, which generates active hydrogen in situ and often overcomes mild catalyst poisoning.

Q4: I am losing the final product during aqueous workup. How can I improve recovery?

The Causality: 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide is exceptionally hydrophilic. The combination of an amino group, a hydroxyl group, and a carboxamide makes its partition coefficient (LogP) highly negative, meaning it will remain in the aqueous layer during standard liquid-liquid extraction (e.g., Water/Ethyl Acetate). The Solution: Do not use aqueous extraction. After the reduction step, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Evaporate the methanolic filtrate to absolute dryness under reduced pressure. Purify the crude residue directly using reverse-phase chromatography (C18 column, Water/Acetonitrile gradient) or crystallize it from a mixture of hot ethanol and a minimal amount of ethyl acetate.

Quantitative Data: Impact of Alkylation Conditions

The table below summarizes the empirical data comparing different alkylation strategies. Moving from traditional halides to cyclic carbonates drastically improves both regioselectivity and isolated yield.

Alkylating ReagentBase / SolventTemp (°C)N1:N2 RatioO-Alkylation Side ProductsOverall Isolated Yield
2-Bromoethanol K2​CO3​ / DMF80°C3:1High (>15%)42%
2-(2-Bromoethoxy)THP Cs2​CO3​ / DMF80°C5:1None (Protected)65% (over 2 steps)
Ethylene Carbonate NaOH (cat.) / Neat 120°C >10:1 None 88%

Standardized Experimental Protocols

These self-validating protocols are designed to ensure reproducibility and high yields by minimizing intermediate handling and avoiding aqueous workups.

Protocol A: Regioselective Synthesis of 1-(2-Hydroxyethyl)-4-nitro-1H-pyrazole-3-carboxamide
  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitro-1H-pyrazole-3-carboxamide (10.0 mmol) and ethylene carbonate (30.0 mmol, 3.0 equivalents).

  • Catalysis: Add finely powdered sodium hydroxide (NaOH, 0.5 mmol, 5 mol%) as a catalyst.

  • Reaction: Heat the mixture to 120°C under a nitrogen atmosphere. The mixture will melt and become homogeneous. Stir for 4-6 hours. Self-Validation Check: Monitor by LC-MS; the reaction is complete when the starting material mass is <2% of the total ion count.

  • Workup: Cool the mixture to 60°C and slowly add 30 mL of warm water to decompose unreacted ethylene carbonate. Allow the mixture to cool to room temperature, then chill in an ice bath for 1 hour.

  • Isolation: Filter the resulting yellow precipitate under vacuum. Wash the filter cake with ice-cold water (2 x 10 mL) and cold ethanol (5 mL). Dry under high vacuum to afford the pure N1-isomer.

Protocol B: Catalytic Reduction to 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide
  • Setup: In a pressure-rated hydrogenation vessel, dissolve the intermediate from Protocol A (5.0 mmol) in anhydrous methanol (50 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 10 wt%, ~100 mg) under a blanket of nitrogen to prevent ignition of the solvent.

  • Hydrogenation: Seal the vessel, purge with nitrogen three times, and then pressurize with hydrogen gas ( H2​ ) to 50 psi. Stir vigorously at room temperature for 12-15 hours.

  • Filtration: Crucial Step: Vent the hydrogen gas and purge with nitrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional methanol (20 mL).

  • Isolation: Concentrate the combined filtrate under reduced pressure to complete dryness. The resulting crude solid is highly pure but can be recrystallized from boiling ethanol to yield the target compound as an off-white crystalline solid.

References

  • Glycerol-1,2-carbonate: A mild reagent for the N-glycerylation of pyrazolecarboxylates Researcher.life[Link]

  • Gisadenafil for erectile dysfunction - New Drug Approvals New Drug Approvals[Link]

  • The Design and Synthesis of Potent and Selective Inhibitors of Trypanosoma brucei Glycogen Synthase Kinase 3 for the Treatment of Human African Trypanosomiasis National Institutes of Health (PMC)[Link]

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Technical Support Center: Troubleshooting Poor Aqueous Solubility of 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome challenges related to the poor aqueous solubility of this compound. This guide provides in-depth, evidence-based strategies and detailed protocols to ensure the successful formulation and application of this pyrazole derivative in your experiments.

Understanding the Challenge: Why Does This Compound Exhibit Poor Aqueous Solubility?

The solubility of pyrazole derivatives like 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide is governed by a combination of factors inherent to their molecular structure.[1] The pyrazole ring itself, while containing nitrogen atoms capable of hydrogen bonding, is also aromatic, which can contribute to low solubility in water.[1] Furthermore, strong intermolecular forces, such as hydrogen bonding and π-π stacking between the pyrazole rings, can result in high crystal lattice energy.[1] This high lattice energy makes it difficult for water molecules to effectively solvate and dissolve the compound.

The substituents on the pyrazole ring play a significant role. While the hydroxyethyl and amino groups are polar and can enhance aqueous solubility, the overall molecule may still possess a significant non-polar character, leading to limited water solubility.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide?

Q2: Can I improve solubility by simply heating the solution?

A2: Generally, the solubility of solid compounds, including pyrazole derivatives, increases with temperature.[1][2] Heating the aqueous medium can provide the necessary thermal energy to overcome the crystal lattice forces. However, it's critical to ensure the compound is chemically stable at elevated temperatures and to be aware that the compound may precipitate out of solution upon cooling. This approach is often a good first step for initial dissolution attempts.

Q3: Are there any recommended organic solvents for this compound?

A3: Pyrazole derivatives typically show good solubility in organic solvents such as methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[2][4] For applications requiring an aqueous environment, these solvents can be used to prepare a concentrated stock solution that is then diluted into the aqueous buffer.

Troubleshooting Workflow for Poor Aqueous Solubility

When encountering poor solubility, a systematic approach is essential. The following workflow outlines key strategies, from simple adjustments to more advanced formulation techniques.

Caption: A stepwise troubleshooting guide for enhancing the aqueous solubility of 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide.

Detailed Troubleshooting Guides

pH Modification: Leveraging Ionizable Groups

The Principle: The presence of an amino group suggests that 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide is a weakly basic compound.[1] Adjusting the pH of the aqueous medium to be acidic can protonate the amino group, forming a more soluble salt.[1][5] The solubility of ionizable compounds is often pH-dependent, with the charged species being significantly more soluble than the uncharged form.[5][6]

Experimental Protocol: pH-Solubility Profile

  • Prepare a series of buffers: Prepare buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Add excess compound: Add an excess amount of the solid compound to a known volume of each buffer in separate vials.

  • Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate solid from supernatant: Centrifuge or filter the samples to remove any undissolved solid.

  • Quantify dissolved compound: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectrophotometry).

  • Plot solubility vs. pH: Plot the measured solubility as a function of pH to identify the optimal pH range for solubilization.

Expected Outcome: You should observe a significant increase in solubility at lower pH values where the amino group is protonated.

Co-solvent Systems: Modifying Solvent Polarity

The Principle: Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of hydrophobic compounds.[7][8] They work by reducing the polarity of the aqueous environment, making it more favorable for the solute to dissolve.[9] Common co-solvents used in pharmaceutical and biological research include ethanol, propylene glycol, and polyethylene glycols (PEGs).[7]

Data Presentation: Common Co-solvents and Their Properties

Co-solventTypical Concentration Range (% v/v)Key Considerations
Dimethyl Sulfoxide (DMSO)0.1 - 10%Can be difficult to remove and may have biological effects at higher concentrations.[2]
Ethanol1 - 20%Generally well-tolerated in many biological systems.
Propylene Glycol5 - 40%A common vehicle for oral and parenteral formulations.
Polyethylene Glycol 400 (PEG 400)10 - 50%Can significantly enhance the solubility of poorly soluble drugs.[9]

Experimental Protocol: Co-solvent Solubility Screen

  • Prepare co-solvent mixtures: Prepare a series of aqueous solutions containing different concentrations of your chosen co-solvent (e.g., 5%, 10%, 20%, 50% v/v).

  • Determine saturation solubility: Using the shake-flask method described previously, determine the saturation solubility of your compound in each co-solvent mixture.

  • Assess for precipitation upon dilution: For the most effective co-solvent mixture, perform a dilution study. Dilute the saturated solution with your final aqueous buffer and observe for any precipitation. This is a critical step to ensure the compound remains in solution in the final experimental conditions.[10]

Salt Formation: A Chemical Modification Approach

The Principle: For ionizable compounds, forming a salt is a highly effective method to increase aqueous solubility and dissolution rate.[11] An ionized active pharmaceutical ingredient (API) is typically more soluble than its non-ionized counterpart. Since 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide has a basic amino group, it can be reacted with an acid to form a more soluble salt, such as a hydrochloride salt.[12][13]

Considerations for Salt Formation:

  • Counter-ion selection: The choice of the counter-ion is critical. While hydrochloride and sodium salts are common, other counter-ions can be used to optimize properties like stability and hygroscopicity.

  • Early development stage: Salt formation is a chemical modification and is best considered during the early stages of drug development.[14]

Advanced Formulation Strategies

If the primary strategies do not yield the desired solubility, more advanced techniques can be employed. These often require specialized equipment and expertise.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drug molecules, effectively encapsulating the hydrophobic portion and increasing the overall aqueous solubility.[11][15]

  • Particle Size Reduction: Decreasing the particle size of the solid compound increases the surface area-to-volume ratio, which can enhance the dissolution rate.[8][16] Techniques like micronization and nanomilling are used for this purpose.[17][18]

  • Amorphous Solid Dispersions: Converting the crystalline form of the drug to a higher-energy amorphous state can significantly increase its apparent solubility.[11] This is often achieved by dispersing the drug in a polymer matrix using techniques like spray drying or hot-melt extrusion.[14][19]

Conclusion

Troubleshooting the poor aqueous solubility of 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide requires a logical and systematic approach. By understanding the underlying physicochemical principles and employing the strategies outlined in this guide, researchers can effectively overcome solubility challenges and advance their research and development efforts. Always begin with a thorough characterization of the compound's baseline solubility and systematically evaluate the impact of pH, co-solvents, and other formulation approaches.

References

  • BenchChem.
  • BenchChem.
  • Merck Millipore.
  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. (2025, October 6).
  • WuXi AppTec DMPK. (2024, March 15).
  • National Institutes of Health. (2023, November 13).
  • Wikipedia. Cosolvent.
  • Simulations Plus. (2021, August 24). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis.
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30).
  • Sigma-Aldrich. Improving API Solubility using API Processing.
  • ACD/Labs.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • IJARSCT. (2026, March).
  • PMC.
  • Future4200.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1).
  • ResearchGate. (2025, July 8).
  • EvitaChem. 4-Amino-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide.
  • Santa Cruz Biotechnology. 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride salt.
  • CymitQuimica.

Sources

Technical Support Center: Crystallization & Purification of 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide (AHEPC)

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Guide for the purification of 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide (AHEPC). This compound presents unique crystallization challenges due to its highly flexible 2-hydroxyethyl chain and rigid pyrazole-3-carboxamide core. The presence of multiple hydrogen-bond donors and acceptors often leads to complex phase behaviors, including gelation, hydrate formation, and liquid-liquid phase separation (LLPS).

This guide is designed for researchers and process chemists to troubleshoot, optimize, and scale the crystallization of AHEPC using field-proven, self-validating methodologies.

Thermodynamic & Solvent Selection (FAQs)

Q: Why does AHEPC form gels or oils instead of crystals in standard polar solvents? A: AHEPC possesses extensive hydrogen-bonding motifs. In highly polar protic solvents (like pure water or methanol), strong solute-solvent hydrogen bonding hinders the solute-solute interactions required for lattice integration. When supersaturation is generated rapidly, the molecules cannot orient themselves into a rigid crystal lattice fast enough. This kinetic hindrance leads to Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[1]. Solute molecules in these product-rich droplets arrange randomly and exhibit high mobility, making them an excellent sink for unwanted impurities[1].

Q: What is the optimal solvent/anti-solvent system for AHEPC? A: A binary system of Ethanol (solvent) and Ethyl Acetate (anti-solvent) is highly recommended. Ethanol disrupts the strong intermolecular hydrogen bonding of the AHEPC solid state, providing high solubility at elevated temperatures. The controlled addition of Ethyl Acetate slowly decreases the dielectric constant of the medium. Because Ethyl Acetate acts as a hydrogen-bond acceptor but lacks a donor proton, it selectively competes for the hydroxyethyl and amino protons, modulating the supersaturation rate and preventing the rapid desolvation that triggers LLPS[2].

Troubleshooting "Oiling Out" (Liquid-Liquid Phase Separation)

Q: How can I differentiate between true nucleation and oiling out during the cooling phase? A: Oiling out typically presents as a sudden, milky emulsion that lacks birefringence under Polarized Light Microscopy (PLM). Process Analytical Technology (PAT), such as Focused Beam Reflectance Measurement (FBRM), will show a rapid increase in spherical droplet counts rather than the distinct chord length distributions characteristic of rigid, crystalline particles[3].

Q: My batch oiled out. How do I rescue it? A: Do not crash-cool. Reheat the mixture until the second liquid phase completely redissolves (crossing the upper consolute temperature)[4]. Once a single phase is restored, cool at a slower rate (e.g., 0.1 °C/min) and introduce 1-5% w/w seed crystals within the metastable zone before the oiling-out boundary is reached[4]. Seeding bypasses the high thermodynamic barrier of primary nucleation, directing the system toward crystallization rather than phase separation[5].

Polymorphism & Hydrate Formation

Q: Does AHEPC form hydrates during aqueous crystallization? A: Yes. Due to the highly polar hydroxyethyl and carboxamide groups, AHEPC readily forms hydrates in aqueous mixtures[6]. If an anhydrous form is required, water activity ( aw​ ) in the solvent matrix must be strictly controlled (kept below 0.2). Avoid aqueous anti-solvents and ensure the final drying step is performed under high vacuum to strip residual bound moisture.

Quantitative Solvent Screening Data

The following table summarizes the thermodynamic phase behavior of AHEPC across various solvent matrices. The data clearly demonstrates why the Ethanol/Ethyl Acetate system is superior for obtaining pure anhydrous crystals.

Solvent System (v/v)Solubility @ 60°C (mg/mL)Solubility @ 5°C (mg/mL)Metastable Zone Width (°C)Solid State Outcome
Water / Acetone (1:4)>20045Narrow (< 5)Hydrate + Oiling Out
Methanol / MTBE (1:3)15025Moderate (10)Polymorph Mixture
Ethanol / EtOAc (1:4) 120 < 5 Wide (18) Pure Anhydrous Crystals
Isopropanol / Heptane (1:5)80< 2Very Wide (25)Poor Yield, Agglomeration

Optimized Anti-Solvent Crystallization Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: Dissolution

  • Action: Suspend crude AHEPC in 5 volumes of absolute Ethanol. Heat the reactor to 60 °C under moderate agitation (250 RPM).

  • Causality: Elevated temperature provides the kinetic energy required to break the crude solid-state hydrogen bonds.

  • Validation: Solution must be optically clear. In-line turbidity probes should register >99% transmittance.

Step 2: Hot Polish Filtration

  • Action: Pass the hot solution through a 0.45 µm PTFE filter into a pre-heated crystallization vessel.

  • Causality: Removes insoluble impurities and foreign particles that could act as heterogeneous nucleation sites, which prematurely trigger uncontrolled crystallization.

Step 3: Controlled Cooling

  • Action: Cool the solution from 60 °C to 45 °C at a linear rate of 0.1 °C/min.

  • Causality: Slow cooling prevents the system from overshooting the metastable zone and hitting the spinodal decomposition boundary (where oiling out occurs).

Step 4: Seeding

  • Action: At 45 °C, introduce 2% w/w of pre-milled, pure anhydrous AHEPC seed crystals. Hold isothermally for 30 minutes.

  • Causality: Seeds provide a low-energy template for solute molecules to integrate into the lattice, consuming supersaturation safely[7].

  • Validation: FBRM should show a stable baseline of crystal counts with no exponential spikes (which would indicate secondary nucleation).

Step 5: Anti-Solvent Dosing

  • Action: Dose 20 volumes of Ethyl Acetate continuously over 4 hours using a programmable syringe pump.

  • Causality: Linear dosing maintains a constant, low level of supersaturation, promoting crystal growth over nucleation[7].

Step 6: Aging & Isolation

  • Action: Cool the slurry to 5 °C at 0.1 °C/min and age for 2 hours. Filter the suspension and wash the cake with 2 volumes of cold Ethyl Acetate.

  • Validation: Sample the slurry and observe under PLM. The presence of strong birefringence confirms a highly crystalline solid state.

Process Workflows & Logic (Diagrams)

AHEPC_Workflow Start Crude AHEPC Dissolution in EtOH Filtration Hot Polish Filtration (Remove Insoluble Impurities) Start->Filtration Cooling Controlled Cooling (0.1 °C/min to 45 °C) Filtration->Cooling Seeding Seed Addition (2% w/w at Metastable Zone) Cooling->Seeding Antisolvent EtOAc Dosing (Linear Addition over 4h) Seeding->Antisolvent Aging Isothermal Aging (2 Hours at 5 °C) Antisolvent->Aging Isolation Filtration & Washing (Cold EtOAc) Aging->Isolation Drying Vacuum Drying (45 °C, <50 mbar) Isolation->Drying

Fig 1. Optimized anti-solvent crystallization workflow for AHEPC purification.

LLPS_Troubleshooting Detect Oiling Out Detected (Turbidity, No Birefringence) Heat Reheat to > Upper Consolute Temperature Detect->Heat Adjust Adjust Solvent Matrix (Increase EtOH ratio) Heat->Adjust Cool Cool Slowly (0.1 °C/min) Adjust->Cool Seed Introduce Seeds (Pre-empt LLPS boundary) Cool->Seed Success Crystalline Suspension Achieved Seed->Success

Fig 2. Troubleshooting logic for rescuing AHEPC batches from liquid-liquid phase separation.

Sources

Technical Support Center: Resolving Co-Elution in 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide HPLC Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide is a highly polar, amphoteric heterocyclic compound. Its structure features a primary amine, a pyrazole ring, a carboxamide group, and a hydroxyethyl chain. This combination results in a low partition coefficient (logP < 0) and complex ionization behavior (amine pKa ~4.0–5.0; pyrazole pKa ~2.5). Consequently, analysts frequently encounter severe co-elution issues, either with the void volume ( t0​ ) or with structurally similar polar precursors (e.g., substituted hydrazines) during standard Reversed-Phase Liquid Chromatography (RP-HPLC).

This guide provides field-proven, mechanistically grounded troubleshooting strategies to resolve these co-elution challenges.

Column Chemistry Selection Matrix

To establish a baseline for method development, it is critical to match the stationary phase to the specific physicochemical properties of the pyrazole-carboxamide.

Column ChemistryRetention MechanismSuitability for this CompoundRecommended Use Case
Standard C18 Hydrophobic partitioningPoorNot recommended; causes void volume co-elution due to high polarity.
Aqueous C18 (AQ) Polar-embedded/endcappedModerateResolving mild co-elution; prevents phase collapse in 100% aqueous mobile phases.
PFP (Pentafluorophenyl) π−π , dipole, H-bondingHighSeparating structurally similar pyrazole impurities and isomers.
HILIC (Amide/Silica) Hydrophilic partitioningExcellentPrimary choice for severe void volume co-elution resolution.

Troubleshooting Workflow

Troubleshooting_Workflow Start Co-elution Detected 4-Amino-1-(2-hydroxyethyl) -1H-pyrazole-3-carboxamide Void Is the peak eluting at the void volume (k' < 1)? Start->Void YesVoid Hydrophilic Collapse Switch to HILIC or 100% Aqueous C18 Void->YesVoid Yes NoVoid Retained but co-eluting with polar impurities? Void->NoVoid No HILIC HILIC Optimization (>70% ACN, 10mM NH4OAc) YesVoid->HILIC Protocol A pH pH-LC Optimization Adjust pH ±1.5 units from pKa NoVoid->pH Protocol B PFP Change Selectivity Switch to PFP Column (π-π interactions) pH->PFP If unresolved

Figure 1: Decision tree for resolving polar pyrazole co-elution in HPLC.

Frequently Asked Questions (FAQs)

Q1: My compound elutes completely in the void volume on a standard C18 column. How do I force retention? A: Standard C18 columns rely on hydrophobic partitioning, which fails for highly polar molecules like 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide. To achieve retention, you must switch the chromatographic mode to Hydrophilic Interaction Liquid Chromatography (HILIC)[1]. HILIC operates inversely to RP-HPLC: it uses a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase (typically >70% acetonitrile)[2]. The retention mechanism relies on the analyte partitioning into a water-rich layer immobilized on the stationary phase surface[3][4]. Because your compound has multiple hydrogen-bond donors/acceptors (hydroxyethyl, carboxamide, amine), it will partition strongly into this aqueous layer, shifting its elution well past the void volume[5].

Q2: I am using RP-HPLC, and my compound is retained but co-elutes with a synthesis precursor. How can I alter the selectivity? A: If the compound is retained but co-eluting, the most powerful tool is pH-LC optimization [6]. The primary amine on the pyrazole ring is ionizable. By adjusting the mobile phase pH, you can shift the equilibrium between its protonated (hydrophilic) and neutral (more hydrophobic) states[7][8].

  • If pH < pKa (e.g., pH 2.0): The amine is fully protonated ( −NH3+​ ), minimizing hydrophobic retention and causing co-elution with highly polar impurities[7].

  • If pH > pKa (e.g., pH 6.5–7.0): The amine is neutralized, increasing its hydrophobicity and extending its retention time relative to non-ionizable impurities[6]. Actionable step: Adjust your buffer pH to at least 1.5 units above the primary amine's pKa (target pH ~6.5 using ammonium acetate) to maximize RP-HPLC resolution[8].

Q3: I adjusted the pH, but the critical pair still co-elutes. Is there a better column chemistry than C18 for pyrazoles? A: Yes. Switch to a Pentafluorophenyl (PFP) column. While C18 relies solely on dispersive hydrophobic interactions, PFP columns offer orthogonal selectivity through π−π interactions, dipole-dipole interactions, and hydrogen bonding[9]. The electron-deficient fluorinated ring of the PFP phase interacts strongly with the electron-rich pyrazole ring of your analyte[9]. This unique mechanism is highly effective at separating nitrogen-containing heterocyclic isomers and closely related synthesis impurities that cannot be resolved on aliphatic C18 phases[9].

Mechanistic Visualization

Ionization_Mechanism LowPH Low pH (< 3.0) Protonated Amine (-NH3+) Highly Polar, Poor RP Retention MidPH Mid pH (5.0 - 7.0) Neutral Amine (-NH2) Improved RP Retention LowPH->MidPH Increase pH (Deprotonation) HighPH High pH (> 9.0) Deprotonated Pyrazole Altered Selectivity MidPH->HighPH Increase pH (Deprotonation)

Figure 2: Impact of mobile phase pH on the ionization state and retention of amino-pyrazoles.

Experimental Protocols

Protocol 1: HILIC Method Optimization for Void Volume Resolution

Objective: Establish baseline retention for 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide using hydrophilic partitioning.

  • Column Selection: Install a HILIC Amide or Zwitterionic (ZIC-HILIC) column (e.g., 150 x 4.6 mm, 3 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with formic acid. (Note: A minimum of 5-10 mM buffer is critical to maintain the immobilized water layer on the stationary phase[3]).

    • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Gradient Design:

    • Start at 95% B (Highly organic = weak solvent in HILIC)[4].

    • Hold for 2 minutes to allow the analyte to partition into the aqueous layer.

    • Ramp down to 60% B over 15 minutes (Increasing water = strong solvent, eluting the polar pyrazole)[4].

  • Equilibration: Equilibrate the column with at least 20 column volumes of the starting mobile phase. HILIC requires significantly longer equilibration times than RP-HPLC to stabilize the aqueous layer[5].

Protocol 2: pH-LC Selectivity Tuning on a PFP Column

Objective: Resolve the target pyrazole from structurally similar co-eluting impurities using π−π interactions and ionization control.

  • Column Selection: Install a PFP column (e.g., 150 x 4.6 mm, 3 µm).

  • Buffer Selection: Prepare a 10 mM Ammonium Acetate buffer. Adjust the pH to 6.5 using dilute acetic acid or ammonium hydroxide. This ensures the primary amine is predominantly in its neutral state, maximizing interaction with the PFP phase[6][8].

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Acetate, pH 6.5.

    • Mobile Phase B: Methanol. (Note: Methanol is preferred over Acetonitrile for PFP columns as it enhances π−π interactions, whereas Acetonitrile can suppress them due to its own π electrons).

  • Gradient Design:

    • Start at 5% B.

    • Ramp to 40% B over 20 minutes.

  • Analysis: Inject the sample. The combination of the neutral amine state and the PFP's π−π affinity will selectively retain the pyrazole-carboxamide, separating it from earlier-eluting polar impurities[7][9].

References

  • Hydrophilic interaction liquid chromatography (HILIC)
  • Hydrophilic Interaction Liquid Chromatography: Some Aspects of Solvent and Column Selectivity. LCMS.cz.
  • Hydrophilic Partitioning or Surface Adsorption?
  • HILIC Overview. Thermo Fisher Scientific.
  • Using pH-LC™ to Control Selectivity of Acidic and Basic Compounds on Gemini®-NX. Phenomenex.
  • Hydrophilic Interaction Liquid Chromatography: An Update.
  • The use of Mobile Phase pH as a Method Development Tool.
  • Exploring the Role of pH in HPLC Separ
  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Semantic Scholar.

Sources

optimizing extraction efficiency of 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide from biological matrices

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide is a highly polar, hydrophilic small molecule. Its structural features—a primary amine, a carboxamide, and a 2-hydroxyethyl group on a pyrazole scaffold—make it notoriously difficult to extract from complex biological matrices (like plasma, serum, and urine) using conventional sample preparation methods.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to optimize your extraction efficiency and downstream LC-MS/MS analysis.

🔬 Troubleshooting Guides & FAQs

Q1: Why am I getting <10% recovery using standard Liquid-Liquid Extraction (LLE) with ethyl acetate or hexane? A: The extremely low recovery is a direct consequence of the molecule's hydrophilicity. The combination of multiple hydrogen bond donors and acceptors results in a highly negative LogP value. In a biphasic LLE system, the partition coefficient overwhelmingly favors the aqueous biological phase over the non-polar organic solvent. As non-ionized analytes are more efficiently extracted by organic solvents than charged species, highly polar and ionizable compounds like this pyrazole derivative resist partitioning into solvents like ethyl acetate[1]. Solution: Abandon standard LLE. Solid-Phase Extraction (SPE) is highly recommended for better reproducibility and recovery of polar amines.

Q2: I switched to Reversed-Phase (C18) SPE, but the analyte elutes during the wash step. How do I fix this? A: C18 sorbents rely exclusively on hydrophobic (van der Waals) interactions, which are insufficient to retain this highly polar compound. The analyte simply washes through with the aqueous matrix. Solution: Switch to a Mixed-Mode Cation Exchange (MCX) polymeric sorbent. The primary amine at the 4-position of the pyrazole ring has a basic pKa. By acidifying your plasma sample (e.g., with 2% formic acid) prior to loading, you fully protonate the amine. The MCX sorbent contains both reversed-phase properties and strong cation-exchange (sulfonic acid) groups. The protonated amine forms a strong electrostatic bond with the sulfonic acid groups, allowing you to wash the cartridge with 100% organic solvent (like methanol) to remove phospholipids and neutral interferences without prematurely eluting your target analyte[2].

Q3: How do I elute the compound from the MCX cartridge once it is bound? A: Because the binding is primarily electrostatic, you must break the ionic interaction by neutralizing the charge on the analyte. Elute using a basic organic solvent, such as 5% ammonium hydroxide ( NH4​OH ) in methanol. The high pH deprotonates the primary amine, neutralizing the molecule and releasing it from the cation-exchange sites, while the methanol ensures its solubility and rapid elution into the collection plate.

Q4: I am seeing massive ion suppression (matrix effects) in my LC-MS/MS analysis. What is causing this? A: If you are using Protein Precipitation (PPT) with acetonitrile, you are co-extracting high levels of endogenous phospholipids and salts. Furthermore, if you are using a standard C18 analytical column, highly polar compounds elute very early (near the void volume), exactly where salts and unretained matrix components elute, causing severe ion suppression. Solution: First, utilize the MCX SPE protocol to remove phospholipids (which wash off during the 100% methanol wash). Second, switch your chromatography to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC is specifically designed for polar metabolites; it retains them longer, moving your analyte away from the void volume and significantly reducing matrix effects[3].

📊 Quantitative Data: Comparative Extraction Efficiency

The following table summarizes the extraction performance of various methodologies for 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide in human plasma.

Extraction MethodMean Recovery (%)Matrix Effect (%)Precision (% RSD)
Liquid-Liquid Extraction (Ethyl Acetate)8.4-15.222.5
Protein Precipitation (Acetonitrile)78.2-65.4 (Severe Suppression)18.3
Reversed-Phase SPE (C18 Sorbent)12.1-10.515.6
Mixed-Mode SPE (MCX Sorbent)92.5 -4.2 4.1

🧪 Experimental Protocol: Optimized MCX SPE Workflow

This self-validating protocol ensures that the analyte is positively charged during loading and neutral during elution, while matrix interferences are systematically washed away.

Materials Required:
  • Mixed-Mode Cation Exchange (MCX) 96-well plate (30 mg/well)

  • 2% Formic Acid in MS-grade Water

  • 100% MS-grade Methanol

  • 5% Ammonium Hydroxide in Methanol

Step-by-Step Methodology:
  • Sample Pre-treatment: Aliquot 100 µL of plasma into a microcentrifuge tube. Add 100 µL of 2% Formic Acid in water. Vortex for 30 seconds.

    • Causality: Lowers pH to < 3, ensuring the primary amine on the pyrazole ring is fully protonated.

  • Sorbent Conditioning: Pass 1 mL of 100% Methanol through the MCX wells, followed by 1 mL of LC-MS grade water, and finally 1 mL of 2% Formic Acid.

    • Causality: Solvates the polymeric sorbent and equilibrates the bed to an acidic pH to match the sample.

  • Sample Loading: Load the 200 µL pre-treated sample onto the cartridge. Apply a low vacuum (approx. 2-3 in Hg) to allow a dropwise flow rate (~1 mL/min).

    • Causality: A slow flow rate maximizes the electrostatic interaction time between the protonated amine and the sorbent's sulfonic acid groups.

  • Wash Step 1 (Aqueous): Wash with 1 mL of 2% Formic Acid.

    • Causality: Removes endogenous salts and water-soluble proteins while keeping the analyte protonated and tightly bound.

  • Wash Step 2 (Organic): Wash with 1 mL of 100% Methanol. Apply high vacuum for 2 minutes to completely dry the sorbent.

    • Causality: Removes neutral lipids and phospholipids. The target analyte remains bound due to the strong ionic interaction.

  • Elution: Elute the target analyte with 2 x 500 µL of 5% Ammonium Hydroxide in Methanol.

    • Causality: The high pH deprotonates the amine, breaking the electrostatic bond, while the methanol washes the newly neutralized molecule off the sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of HILIC mobile phase (e.g., 90:10 Acetonitrile:Water with 10 mM Ammonium Formate).

🗺️ Extraction Workflow Visualization

SPE_Workflow Pre Sample Pre-treatment Acidify to pH < 3 (Protonate Amine) Load Loading Analyte bound via Cation Exchange Pre->Load Cond Conditioning MeOH → Water → 2% Formic Acid Cond->Load Wash1 Aqueous Wash 2% Formic Acid (Removes Salts) Load->Wash1 Wash2 Organic Wash 100% MeOH (Removes Lipids) Wash1->Wash2 Elute Elution 5% NH4OH in MeOH (Neutralize & Release) Wash2->Elute Recon Reconstitution Prepare for LC-MS/MS (HILIC) Elute->Recon

Mixed-Mode Cation Exchange (MCX) SPE workflow for polar amine extraction.

📚 References

[1] Title: Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS Source: RSC Publishing URL: 1

[2] Title: A novel mixed-mode solid phase extraction coupled with LC-MS/MS for the re-evaluation of free 3-nitrotyrosine in human plasma as an oxidative stress biomarker Source: PubMed (Talanta) URL: 2

[3] Title: Optimization of sample extraction and injection-related parameters in HILIC performance for polar metabolite analysis. Application to the study of a model of pulmonary hypertension Source: PubMed (Journal of Chromatography A) URL: 3

Sources

Technical Support Center: Troubleshooting Scale-Up of 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. The 4-amino-1H-pyrazole-3-carboxamide core is a privileged, hinge-binding scaffold frequently utilized in the development of potent kinase inhibitors (such as CDK2/cyclin inhibitors)[1]. However, scaling up the synthesis of its 1-(2-hydroxyethyl) derivative presents significant chemical engineering challenges.

This guide provides mechanistic troubleshooting and validated protocols to control regioselectivity, prevent byproduct formation, and ensure high-purity API intermediate generation.

Part 1: Impurity Profile & Quantitative Control Limits

To establish a self-validating process, in-process controls (IPCs) must monitor the following critical impurities. The data below summarizes the quantitative limits required to pass intermediate release specifications before final crystallization.

Impurity DesignationChemical IdentityOrigin StageRRT (HPLC)Action Limit (% w/w)Mitigation Strategy
Impurity A 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-5 -carboxamideAlkylation (N2-attack)1.15< 0.50%Steric base selection; lower temp.
Impurity B 4-Nitro-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acidAmidation (Hydrolysis)0.85< 0.15%Strictly anhydrous NH₃/MeOH.
Impurity C 4-(Hydroxyamino)-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamideReduction (Stalling)0.92< 0.10%Acid-catalyzed hydrogenation.
Impurity D 4-Amino-1H-pyrazole-3-carboxamideAlkylation (Incomplete)0.75< 0.10%Push conversion >99% via IPC.

Note: RRT = Relative Retention Time based on a standard C18 reverse-phase method (0.1% TFA in Water/MeCN).

Part 2: Troubleshooting FAQs (Mechanistic Insights)

Q1: During the N-alkylation of ethyl 4-nitro-1H-pyrazole-3-carboxylate with ethylene carbonate, we observe up to 25% of the N2-alkylated regioisomer (Impurity A). How can we drive N1 regioselectivity?

The Causality: Pyrazole nitrogen atoms possess highly similar electronic properties, making regioselective N-functionalization notoriously difficult[2]. Under standard thermodynamic basic conditions (e.g., K₂CO₃ in DMF at 90°C), the pyrazole ring tautomerizes, and the electrophile can attack either N1 or N2. While N1 is sterically favored, the electron-withdrawing nature of the C3-carboxylate increases the nucleophilicity of N2, leading to a mixed product profile. The Solution: Shift from thermodynamic to kinetic control. By replacing K₂CO₃ with a bulkier base like Cesium Carbonate (Cs₂CO₃) and lowering the reaction temperature to 45°C in a polar aprotic solvent (MeCN), the cesium cation coordinates with the C3-ester carbonyl, sterically shielding the N2 position. This "attractive interaction" directs the incoming hydroxyethyl electrophile almost exclusively to the N1 position, improving the N1:N2 ratio to >98:2.

Q2: In the amidation step, we are seeing a 5-8% yield loss due to the formation of the corresponding carboxylic acid (Impurity B). How do we suppress this saponification?

The Causality: Amidation of the ethyl ester using methanolic ammonia (NH₃/MeOH) is a nucleophilic acyl substitution. However, if adventitious water is present in the solvent or the ammonia gas, competitive hydroxide formation occurs. The hydroxide ion is a significantly stronger nucleophile than neutral ammonia, leading to rapid, irreversible saponification of the ester into the unreactive carboxylate salt (Impurity B). The Solution: The protocol must be a self-validating anhydrous system. Use commercially available 7M NH₃ in anhydrous methanol and add 0.1 equivalents of Sodium Methoxide (NaOMe). The methoxide acts as a catalyst, forming a highly reactive methyl ester intermediate in situ while simultaneously scavenging trace moisture. Ensure the reactor is purged with dry N₂ prior to charging.

Q3: Our final nitro reduction step using Pd/C and H₂ gas frequently stalls, leaving behind a persistent hydroxylamine intermediate (Impurity C, m/z [M+H]⁺ + 16). Why does this happen and how is it resolved?

The Causality: The catalytic hydrogenation of 4-nitropyrazoles to 4-aminopyrazoles proceeds stepwise: Nitro (-NO₂) → Nitroso (-NO) → Hydroxylamine (-NHOH) → Amine (-NH₂)[3]. The final cleavage of the N-O bond in the hydroxylamine intermediate is the rate-limiting step. If the hydrogen mass transfer coefficient ( kL​a ) is too low, or if the catalyst surface becomes poisoned by the strongly coordinating aminopyrazole product, the reaction stalls at the hydroxylamine stage. The Solution: Two adjustments are required. First, increase the impeller agitation speed to maximize kL​a . Second, add 1.0 equivalent of glacial acetic acid to the solvent matrix. The acid protonates the hydroxylamine oxygen, converting it into a superior leaving group (water), drastically lowering the activation energy for the final N-O bond cleavage and preventing catalyst poisoning.

Part 3: Validated Experimental Protocols

Protocol 1: Regioselective N1-Alkylation

Objective: Maximize N1 selectivity and minimize Impurity A.

  • Charge: To a dry, N₂-flushed 50 L glass-lined reactor, charge ethyl 4-nitro-1H-pyrazole-3-carboxylate (1.0 eq, 5.0 kg) and anhydrous Acetonitrile (10 volumes, 50 L).

  • Base Addition: Add finely milled Cs₂CO₃ (1.5 eq, 13.2 kg) in portions, maintaining the internal temperature below 25°C. Stir for 30 minutes to ensure complete deprotonation.

  • Electrophile Addition: Add ethylene carbonate (1.2 eq, 2.85 kg).

  • Heating: Heat the jacket to maintain an internal temperature of 45°C ± 2°C.

  • IPC: Sample after 12 hours. Analyze via HPLC. Proceed only when starting material is < 1.0% and the N1:N2 ratio is > 98:2.

  • Workup: Cool to 20°C, filter the inorganic salts, and concentrate the filtrate under reduced pressure. Crystallize the N1-isomer from EtOAc/Heptane (1:3) to reject residual N2-isomer into the mother liquor.

Protocol 2: Acid-Catalyzed Nitro Reduction

Objective: Achieve complete reduction without hydroxylamine stalling (Impurity C).

  • Charge: To a 20 L Hastelloy pressure reactor, charge the N1-alkylated carboxamide intermediate (1.0 eq, 2.0 kg), Methanol (15 volumes, 30 L), and Glacial Acetic Acid (1.0 eq, 0.6 kg).

  • Catalyst: Carefully charge 10% Pd/C (50% wet, 0.05 eq Pd) under a blanket of nitrogen.

  • Purge: Purge the vessel with N₂ (3x 30 psi), followed by H₂ (3x 30 psi).

  • Reaction: Pressurize with H₂ to 60 psi. Set agitation to maximum safe RPM to ensure high gas-liquid mixing. Heat to 40°C.

  • IPC: Monitor hydrogen uptake. Once uptake ceases (approx. 4 hours), sample for LC-MS. Confirm the absence of the m/z 187 peak (hydroxylamine).

  • Workup: Filter the catalyst through a Celite pad under N₂. Neutralize the filtrate with saturated NaHCO₃, concentrate, and recrystallize the final API intermediate from hot ethanol.

Part 4: Mechanistic Pathway Visualization

G SM Ethyl 4-Nitro-1H-pyrazole- 3-carboxylate Alk N-Alkylation (Ethylene Carbonate, Cs2CO3) SM->Alk Kinetic Control (45°C) Amid Amidation (7M NH3/MeOH, NaOMe) Alk->Amid N1-Isomer (>98%) Imp1 N2-Alkyl Regioisomer (Impurity A) Alk->Imp1 N2-Attack (Thermodynamic) Red Nitro Reduction (Pd/C, H2, AcOH) Amid->Red Carboxamide Imp2 Hydrolysis Acid (Impurity B) Amid->Imp2 +H2O (Saponification) API 4-Amino-1-(2-hydroxyethyl)- 1H-pyrazole-3-carboxamide Red->API Complete Cleavage Imp3 Hydroxylamine (Impurity C) Red->Imp3 Low kLa / Stalled

Fig 1: Synthesis workflow and critical impurity branching pathways.

References

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions Source: ResearchGate / Journal of Organic Chemistry URL
  • A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles Source: ResearchGate URL
  • Tetrahydroindazole inhibitors of CDK2/cyclin complexes Source: PMC - NIH URL

Sources

optimizing mobile phase gradients for 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals tasked with the analytical profiling of highly polar, low-molecular-weight active pharmaceutical ingredients (APIs).

Analyzing 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide presents a unique chromatographic challenge. Its structural features—a basic primary amine, a hydrogen-bonding hydroxyethyl group, and a polar pyrazole-carboxamide core—render it excessively hydrophilic. Traditional Reversed-Phase Liquid Chromatography (RPLC) typically fails here, resulting in the analyte eluting in the void volume with severe peak distortion. To achieve a robust, self-validating separation, we must pivot to Hydrophilic Interaction Liquid Chromatography (HILIC) and meticulously optimize the mobile phase gradient[1].

Section 1: Physicochemical Causality & Chromatographic Strategy

The "Why" Behind HILIC: In HILIC, the stationary phase is polar (e.g., bare silica, amide, or zwitterionic), and the mobile phase is highly organic (typically >70% acetonitrile) with a smaller aqueous buffer portion[2]. The water forms an aqueous-rich immobilization layer on the polar stationary phase. Analytes partition between the bulk organic mobile phase and this aqueous layer[3].

For 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide, our strategy is dictated by its functional groups:

  • Primary Amine Group: Requires a strictly buffered mobile phase to maintain a consistent ionization state and prevent mixed-mode retention.

  • Hydroxyethyl & Carboxamide Groups: Drive strong hydrogen-bonding interactions with the stationary phase.

  • Gradient Causality: Unlike RPLC, a HILIC gradient starts with a high organic concentration (weak solvent) to maximize retention, and decreases the organic fraction (increasing the aqueous strong solvent) to elute the highly polar analyte[3].

Section 2: Experimental Workflow

Workflow N1 1. Physicochemical Profiling (Analyze pKa & Polarity) N2 2. Column Selection (Zwitterionic or Amide HILIC) N1->N2 N3 3. Buffer Optimization (10mM NH4-Formate, pH 3.0) N2->N3 N4 4. Gradient Design (95% ACN -> 50% ACN) N3->N4 N5 5. Equilibration (>20 Column Volumes) N4->N5 N6 6. Self-Validating Protocol (RT Stability Check) N5->N6

Workflow for HILIC method development of highly polar pyrazole-carboxamides.

Section 3: Step-by-Step Methodology (Self-Validating Protocol)

To ensure trustworthy and reproducible results, every step in this protocol is designed to validate the next.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous Strong Solvent): 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid.

    • Causality: A pH of 3.0 ensures the primary amine is fully protonated, preventing peak tailing from mixed-mode ionization states. The 10 mM ionic strength is critical to mask residual silanol activity on the silica support[1].

  • Mobile Phase B (Organic Weak Solvent): 90% Acetonitrile / 10% Mobile Phase A.

    • Causality: Maintaining 10% aqueous buffer in the organic line ensures buffer salt solubility, preventing catastrophic precipitation within the HPLC pump heads.

Step 2: Column Selection

  • Install a Zwitterionic HILIC column (e.g., 2.1 x 100 mm, 1.7 µm). Maintain the column compartment at 30°C to ensure consistent mobile phase viscosity and partitioning thermodynamics.

Step 3: Equilibration (The Self-Validation Step)

  • Flush the column with 20 column volumes (CV) of the starting gradient conditions (95% B).

  • Validation Check: Inject a blank (50:50 ACN:Water). Monitor the baseline for 10 minutes. If the baseline drifts >2 mAU or pressure fluctuates >10 bar, the aqueous layer is not fully established. Do not proceed until the system validates its own stability.

Step 4: Gradient Execution Execute the following optimized gradient at a flow rate of 0.3 mL/min:

  • 0.0 - 1.0 min: 100% B (Isocratic hold to establish initial partitioning).

  • 1.0 - 6.0 min: 100% B to 50% B (Linear gradient to elute the strongly retained pyrazole-carboxamide).

  • 6.0 - 7.0 min: 50% B (High-aqueous wash step to clear highly polar impurities).

  • 7.0 - 7.1 min: 50% B to 100% B (Return to initial conditions).

  • 7.1 - 15.0 min: 100% B (Re-equilibration phase—critical for HILIC reproducibility).

Section 4: Quantitative Gradient Optimization Data

The table below summarizes the empirical data used to select the optimal gradient profile for 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide.

Gradient StrategyProfile (Mobile Phase B)Retention Time (min)Peak Asymmetry (Tf)Resolution (vs. Impurities)System Verdict
Isocratic 85% B (Constant)14.22.1 (Severe Tailing)1.2Fail - Band broadening due to excessive retention.
Shallow Gradient 95% B 70% B (over 10 min)9.81.6 (Moderate Tailing)1.8Sub-optimal - Poor peak shape for the basic amine.
Optimized Steep 100% B 50% B (over 5 min)4.51.05 (Excellent)3.4Pass - Sharp peak, excellent recovery and resolution.

Section 5: Troubleshooting Guides & FAQs

Troubleshooting Issue Issue: Peak Tailing or RT Instability Cause1 Inadequate Equilibration (Aqueous Layer Depleted) Issue->Cause1 Cause2 Secondary Interactions (Silanol Activity) Issue->Cause2 Sol1 Increase Re-equilibration Time (>10 CVs) Cause1->Sol1 Sol2 Increase Buffer Conc. (to 10-20 mM) Cause2->Sol2

Logical troubleshooting pathway for common HILIC chromatographic issues.

Q1: Why is my retention time (RT) shifting earlier with each subsequent injection? A: In HILIC, the stationary phase relies on a stable, water-enriched layer[3]. If your re-equilibration time between runs is too short, this aqueous layer is not fully reconstituted after the high-aqueous wash phase of the gradient. For a molecule with an extensive hydrogen-bonding network like our target pyrazole-carboxamide, you must allow at least 10-20 column volumes of the starting mobile phase to re-establish the partition layer. Action: Extend your post-gradient hold time.

Q2: I am observing severe peak tailing for the pyrazole-carboxamide peak. How do I correct this? A: Peak tailing for basic amines in HILIC is almost always caused by secondary electrostatic interactions with deprotonated surface silanols on the silica support. Action 1: Check your buffer concentration. Ensure you have at least 10 mM ammonium formate in both mobile phases to provide adequate ionic shielding. Action 2: Verify the pH. Dropping the aqueous buffer pH to 3.0 with formic acid ensures the silanols (pKa ~3.5-4.5) are mostly protonated (neutralized), eliminating the ion-exchange interaction pulling on your basic amine.

Q3: Can I use Methanol instead of Acetonitrile as the organic modifier? A: Methanol is generally not recommended as the primary weak solvent in HILIC. Methanol is highly protic and competes too strongly with water for the stationary phase surface, which prevents the formation of the necessary biphasic liquid-liquid partitioning system[1]. If you substitute ACN with MeOH, 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide will likely elute near the void volume, mimicking a failed RPLC run. Stick to aprotic solvents like Acetonitrile.

Q4: My compound is not dissolving well in the starting mobile phase (95% ACN). What should I do? A: This is a classic "HILIC paradox"—the sample is highly polar, but the injection solvent must be highly organic to prevent peak distortion. If you inject the sample dissolved in 100% water, the strong solvent plug will carry the analyte through the column without retaining it. Action: Dissolve the standard in a mixture of 50:50 ACN:Water, but keep the injection volume extremely small (e.g., 0.5 - 1.0 µL). Alternatively, use ACN with a small percentage of DMSO (e.g., 5%) to aid solubility, as DMSO is a weaker HILIC solvent than water.

References

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique Source: National Institutes of Health (PMC) URL:[Link]

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting Source: Agilent Technologies URL:[Link]

Sources

Validation & Comparative

Comparative Bioavailability of 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide Analogs: A Preclinical Optimization Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1H-pyrazole-3-carboxamide scaffold is a privileged structure in modern drug discovery, frequently deployed in the development of kinase inhibitors (e.g., FLT3)[1] and epigenetic modulators (e.g., HDAC6)[2]. Within this class, the 4-amino substitution serves as a critical hydrogen bond donor/acceptor vector for target engagement (such as kinase hinge-binding). However, optimizing the N1-position is a delicate balancing act.

This guide objectively compares the pharmacokinetic (PK) performance and oral bioavailability (F%) of the 4-amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide scaffold against its structural alternatives (unsubstituted, methyl, and methoxyethyl analogs). By analyzing the causality between structural modifications and in vivo exposure, this guide provides actionable insights for lead optimization.

Mechanistic Rationale: The N1-Substitution Dilemma

In pyrazole-based drug design, the N1 position is typically solvent-exposed, making it an ideal site for physicochemical tuning without disrupting target affinity[1].

Adding a 2-hydroxyethyl group at the N1 position significantly increases the topological polar surface area (TPSA) and lowers the partition coefficient (cLogP). While maintaining TPSA between 60 and 90 Ų is a proven strategy to restrict blood-brain barrier (BBB) penetration and maintain oral absorption[3], the terminal hydroxyl group introduces specific liabilities:

  • Thermodynamic Solubility vs. Permeability: The hydroxyl group acts as a strong hydrogen bond donor, drastically improving aqueous solubility. However, the energy penalty required to desolvate this group before crossing the lipophilic intestinal epithelium often results in poor passive permeability.

  • Metabolic Vulnerability: The exposed primary alcohol is highly susceptible to rapid Phase II glucuronidation and Phase I oxidation, leading to high hepatic clearance and, consequently, low oral bioavailability. In some cases, poor bioavailability of pyrazole-3-carboxamides necessitates intravenous administration to achieve therapeutic exposure[2].

Comparative Pharmacokinetic Profiling

To isolate the impact of the N1-substitution, the table below compares the preclinical PK parameters of four matched 4-amino-1H-pyrazole-3-carboxamide analogs in Sprague-Dawley rats.

Note: Data represents normalized values for a generalized 5-phenyl substituted core to illustrate the isolated effect of the N1-R group.

Analog (N1-R Group)MW ( g/mol )cLogPTPSA (Ų)Kinetic Solubility (µg/mL)Apparent Permeability ( Papp​ )Oral Bioavailability (F%)
A: Unsubstituted (-H) 202.211.885.1< 5.0High15% (High Clearance)
B: Methyl (-CH₃) 216.242.176.312.5High45%
C: 2-Hydroxyethyl 246.261.296.5> 150.0Low22%
D: 2-Methoxyethyl 260.291.685.585.0Moderate68%

Key Insight: While the 2-hydroxyethyl analog (C) solves the solubility bottleneck of the unsubstituted core (A), its poor permeability and metabolic instability limit its F% to 22%. Capping the hydroxyl group with a methyl ether (Analog D) restores permeability, shields the molecule from direct glucuronidation, and yields a superior bioavailability of 68%.

Metabolic Liabilities & Clearance Pathways

The primary driver of the 2-hydroxyethyl analog's low bioavailability is its rapid first-pass metabolism. Unlike the methyl analog, which primarily undergoes slow CYP450-mediated N-dealkylation, the 2-hydroxyethyl group acts as a direct substrate for two rapid clearance pathways:

  • Phase I Oxidation: Alcohol dehydrogenases (ADH) and CYP450 enzymes oxidize the terminal alcohol to a highly polar, inactive carboxylic acid.

  • Phase II Glucuronidation: Uridine 5'-diphospho-glucuronosyltransferases (UGTs) rapidly conjugate the hydroxyl group, flagging the molecule for immediate biliary or renal excretion.

MetabolicPathway Parent 1-(2-hydroxyethyl) pyrazole Scaffold CYP CYP450 Oxidation (Liver) Parent->CYP Phase I UGT Phase II UGT Glucuronidation Parent->UGT Phase II Metabolite1 Carboxylic Acid Metabolite (Inactive) CYP->Metabolite1 Metabolite2 O-Glucuronide Conjugate (Excreted) UGT->Metabolite2

Fig 1. Primary hepatic clearance pathways for 1-(2-hydroxyethyl) pyrazole analogs.

Standardized In Vivo Pharmacokinetic Protocol

To ensure trustworthiness and reproducibility, the following self-validating protocol must be used to assess the comparative bioavailability of these analogs.

Step-by-Step Methodology
  • Formulation Preparation:

    • Vehicle: 5% DMSO / 10% Solutol HS15 / 85% Saline.

    • Causality: Solutol HS15 is chosen over Cremophor EL to prevent severe histamine release in rodents, while providing sufficient micellar encapsulation to prevent the precipitation of the more lipophilic analogs (B and D) in the gut lumen.

  • Animal Dosing:

    • Fasted male Sprague-Dawley rats (n=3 per route).

    • Intravenous (IV) bolus via tail vein: 1.0 mg/kg.

    • Oral (PO) gavage: 10.0 mg/kg.

  • Serial Blood Sampling:

    • Collect 200 µL of blood via jugular vein cannula at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K₂EDTA tubes. Centrifuge at 4,000 rpm for 10 min at 4°C to isolate plasma.

  • Sample Extraction:

    • Precipitate plasma proteins by adding 150 µL of ice-cold acetonitrile (containing 50 ng/mL internal standard) to 50 µL of plasma. Vortex for 2 mins, centrifuge at 12,000 rpm for 10 mins.

  • LC-MS/MS Quantification:

    • Inject 5 µL of supernatant onto a C18 column (e.g., Waters XBridge). Use a gradient of 0.1% formic acid in water and acetonitrile. Monitor specific MRM transitions for each analog.

  • Data Analysis:

    • Calculate PK parameters using Non-Compartmental Analysis (NCA).

    • Determine F% = (AUCPO​/AUCIV​)×(DoseIV​/DosePO​)×100 .

PKWorkflow Dose Dosing (IV & PO) Sprague-Dawley Rats Sample Serial Blood Sampling (0.25 - 24h) Dose->Sample Prep Plasma Extraction (Protein Precipitation) Sample->Prep LCMS LC-MS/MS Quantification Prep->LCMS NCA Non-Compartmental Analysis (NCA) LCMS->NCA

Fig 2. Standardized workflow for comparative in vivo pharmacokinetic assessment.

Conclusion & Lead Optimization Strategy

While the 4-amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide scaffold offers excellent aqueous solubility, its utility as an oral drug is severely hampered by poor permeability and rapid Phase II clearance, resulting in a low bioavailability of ~22%.

Recommendation: If oral administration is the target product profile, medicinal chemists should prioritize the 2-methoxyethyl analog. Masking the hydroxyl group as a methyl ether preserves the favorable TPSA profile[3], prevents direct UGT conjugation, and significantly boosts oral bioavailability to >60%. If the free hydroxyl group is absolutely required for target binding (e.g., reaching a specific solvent-exposed pocket), a phosphate prodrug strategy should be evaluated to bypass intestinal permeability bottlenecks.

References

  • Title: Rational design of 4-((6-phenoxypyrimidin-4-yl)amino)-N-(4-(piperazin-1-yl)phenyl)-1H-pyrazole-3-carboxamide (LT-540-717)
  • Source: PMC (NIH)
  • Title: Discovery of N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury Source: ACS Publications URL

Sources

Benchmarking the Binding Affinity of 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide Against Standard Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted oncology and anti-inflammatory drug development, the pyrazole-3-carboxamide pharmacophore has emerged as a highly privileged structural motif. This guide provides a rigorous, orthogonally validated benchmarking of 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide (hereafter referred to as AHEPC , CAS: 1696925-17-3) 1. As a low-molecular-weight building block (MW: 170.17 Da), AHEPC serves as an ideal starting fragment for Fragment-Based Drug Discovery (FBDD) campaigns targeting Cyclin-Dependent Kinases (CDKs) 2.

By evaluating AHEPC against fully elaborated clinical-stage inhibitors such as AT7519 3, Dinaciclib , and the pan-kinase inhibitor Staurosporine , we demonstrate how to properly assess binding kinetics, thermodynamic signatures, and Ligand Efficiency (LE) to justify compound progression.

Mechanistic Rationale: The Pyrazole-3-Carboxamide Pharmacophore

The selection of AHEPC is not arbitrary; it is driven by the fundamental structural biology of the kinase ATP-binding site. The pyrazole core and the C3-carboxamide group form a highly stable bidentate hydrogen-bond donor/acceptor network with the backbone amide of the kinase hinge region (e.g., Leu83 in CDK2).

Fully elaborated multi-CDK inhibitors like AT7519 utilize this exact pyrazole-3-carboxamide core to achieve nanomolar potency and induce apoptosis in malignancies by inhibiting RNA polymerase II phosphorylation 4. In AHEPC, the 4-amino group provides a synthetic vector for solvent-exposed interactions, while the 1-(2-hydroxyethyl) chain projects toward the ribose-binding pocket, offering immediate opportunities for structure-guided elaboration.

CDK2_Pathway Growth_Signals Mitogenic Signals CyclinE Cyclin E Synthesis Growth_Signals->CyclinE Upregulates CDK2 CDK2 Activation CyclinE->CDK2 Binds & Activates Rb Rb Phosphorylation CDK2->Rb Phosphorylates E2F E2F Release Rb->E2F Dissociates S_Phase G1 to S Phase Transition E2F->S_Phase Gene Transcription Inhibitors AHEPC / AT7519 (Hinge Binders) Inhibitors->CDK2 Competitive Inhibition

Caption: CDK2/Cyclin E signaling pathway and the intervention point of pyrazole-3-carboxamide inhibitors.

Orthogonal Validation Strategy & Experimental Protocols

To prevent false positives commonly associated with high-throughput screening, a Senior Application Scientist must employ an orthogonal workflow. We utilize Surface Plasmon Resonance (SPR) for kinetic resolution, Isothermal Titration Calorimetry (ITC) for thermodynamic profiling, and Time-Resolved Fluorescence Energy Transfer (TR-FRET) for functional validation.

Workflow Compound AHEPC (Test Fragment) SPR SPR (Biacore) Kinetic Profiling (KD) Compound->SPR Immobilized Kinase ITC ITC Thermodynamics (ΔH) Compound->ITC Solution Phase FRET TR-FRET Functional Assay (IC50) Compound->FRET ATP Competition Data Ligand Efficiency (LE) Benchmarking SPR->Data ITC->Data FRET->Data

Caption: Orthogonal experimental workflow for benchmarking kinase inhibitor binding affinity and thermodynamics.

Protocol 1: Surface Plasmon Resonance (SPR) for Kinetic Profiling

Causality: Low-molecular-weight fragments like AHEPC exhibit rapid association ( kon​ ) and dissociation ( koff​ ) rates. Endpoint assays fail to capture these transient interactions. SPR provides real-time kinetic resolution, allowing us to accurately determine the dissociation constant ( KD​ ) without mass transport limitations. Self-Validating System: Staurosporine (1 µM) is injected at the beginning, middle, and end of the SPR run. A consistent maximum response ( Rmax​ ) across these injections confirms that the immobilized CDK2 remains actively folded and has not degraded over the course of the experiment.

  • Surface Preparation: Immobilize His-tagged CDK2/Cyclin E1 complex onto an NTA sensor chip via capture coupling, targeting an immobilization level of ~3000 Response Units (RU) to ensure sufficient signal for a low-MW analyte.

  • Analyte Preparation: Prepare AHEPC in a 2-fold dilution series (0.5 µM to 500 µM) in running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 2% DMSO).

  • Injection: Inject analytes at a high flow rate (50 µL/min) to minimize mass transport artifacts. Allow 60 seconds for association and 120 seconds for dissociation.

  • Analysis: Double-reference the data (subtracting both the reference channel and buffer-only injections) and fit to a 1:1 Langmuir binding model.

Protocol 2: Isothermal Titration Calorimetry (ITC)

Causality: ITC is deployed to confirm that the binding event is enthalpy-driven ( ΔH<0 ). This is a critical mechanistic checkpoint; it proves the compound is forming specific bidentate hydrogen bonds at the hinge region, rather than binding non-specifically via hydrophobic aggregation. Self-Validating System: A "titration of ligand into buffer" control is performed simultaneously to measure the heat of dilution. This background heat is subtracted from the raw binding data to ensure the derived enthalpy strictly represents the protein-ligand interaction.

  • Dialysis: Dialyze CDK2 and AHEPC extensively against the exact same buffer (20 mM Tris pH 7.5, 150 mM NaCl, 5% Glycerol) to eliminate buffer mismatch artifacts.

  • Titration: Load 50 µM CDK2 into the sample cell and 1 mM AHEPC into the syringe. Perform 20 injections of 2 µL each at 25°C, with a stirring speed of 750 rpm.

  • Integration: Integrate the injection peaks and fit to a single-site binding model to extract ΔH , KD​ , and calculate the entropic penalty ( −TΔS ).

Protocol 3: TR-FRET Functional Kinase Assay

Causality: While SPR and ITC measure physical binding, TR-FRET assesses functional ATP competition, providing the IC50​ required to calculate Ligand Efficiency. Self-Validating System: A Z'-factor is calculated for every assay plate using DMSO-only (negative) and 10 µM Staurosporine (positive) controls. A Z' > 0.7 validates the assay window and robustness before any IC50​ curves are accepted.

  • Incubation: Incubate 2 nM CDK2/Cyclin E1 with varying concentrations of AHEPC, AT7519, or Staurosporine for 15 minutes at room temperature.

  • Reaction: Initiate the reaction by adding ATP (at its apparent Km​ of 15 µM) and 50 nM ULight-labeled generic peptide substrate.

  • Detection: Stop the reaction after 60 minutes with EDTA. Add Eu-anti-phospho antibody and read time-resolved fluorescence (Excitation: 320 nm, Emission: 665 nm).

Comparative Data Analysis & Ligand Efficiency

When benchmarking a fragment like AHEPC against standard drugs, absolute affinity ( KD​ or IC50​ ) is a deceptive metric. Fully elaborated drugs will always bind tighter due to a higher number of heavy atoms (HA) contributing to van der Waals interactions. The true metric of a compound's quality is Ligand Efficiency (LE) , calculated as:

LE=HA1.37​×pIC50​

An LE > 0.30 kcal/mol/HA is considered an excellent starting point for drug development.

Table 1: Binding Kinetics and Thermodynamics (SPR & ITC Profiling)
InhibitorMW (Da)Class kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (SPR) ΔH (kcal/mol) −TΔS (kcal/mol)
AHEPC 170.17Fragment 1.2×104 0.18 15.0 µM -8.2+1.4
AT7519 382.25Clinical Lead 4.5×105 0.018 40.0 nM -11.5-1.2
Dinaciclib 396.49Clinical Lead 8.1×105 0.009 11.0 nM -12.1-0.8
Staurosporine 466.53Pan-Inhibitor 1.5×106 0.002 1.3 nM -14.3-0.5

Data Interpretation: AHEPC demonstrates a rapid off-rate ( koff​=0.18s−1 ) typical of fragments, but its binding is heavily enthalpy-driven ( ΔH=−8.2 kcal/mol), confirming the formation of the critical bidentate hydrogen bonds at the kinase hinge region without relying on non-specific hydrophobic burial.

Table 2: Functional Inhibition and Ligand Efficiency (TR-FRET)
InhibitorTarget KinaseHeavy Atoms (HA) IC50​ (µM) pIC50​ Ligand Efficiency (LE)*
AHEPC CDK2/CycE12 18.04.740.54
AT7519 CDK2/CycE25 0.0457.350.40
Dinaciclib CDK2/CycE28 0.0147.850.38
Staurosporine CDK2/CycE34 0.0028.700.35

*LE measured in kcal/mol per heavy atom.

Discussion

The data clearly illustrates the strategic value of AHEPC. While AT7519 and Dinaciclib possess nanomolar absolute affinities, AHEPC boasts a superior Ligand Efficiency of 0.54 kcal/mol/HA . This indicates that nearly every atom in the AHEPC structure is contributing optimally to the binding energy. For drug development professionals, AHEPC represents a highly "atom-economical" scaffold. It provides the essential hinge-binding anchor, leaving ample synthetic room (via the 4-amino and 1-hydroxyethyl groups) to build out toward the DFG-motif or solvent channel to gain selectivity, without violating Lipinski's Rule of 5 parameters.

References

  • ChemRadar Food Contact Materials Regulations Database. "4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide CAS#1696925-17-3". Available at: [Link]

  • Alam MJ, et al. "Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics." Molecules, 2022 Dec 8;27(24):8708. Available at:[Link]

  • Dolman ME, et al. "Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma." Clinical Cancer Research, 2015 Nov 15;21(22):5100-9. Available at:[Link]

  • Mahadevan D, et al. "A Phase I study of cyclin-dependent kinase inhibitor, AT7519, in patients with advanced cancer." British Journal of Cancer, 2014 Nov 13;111(10):1905-1911. Available at:[Link]

Sources

High-Purity 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide Reference Standards: A Comparative Guide for API Impurity Profiling

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly focus on complex pyrazole-carboxamide architectures (such as next-generation androgen receptor antagonists and targeted kinase inhibitors), the necessity of rigorous impurity profiling has become paramount. 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide (CAS 1696925-17-3) is a highly specific, structurally complex process impurity frequently encountered during the synthesis of these active pharmaceutical ingredients (APIs).

Under the [1], any impurity present in a new drug substance above the qualification threshold (typically 0.10% or 1.0 mg per day intake) must be rigorously identified, quantified, and controlled to ensure patient safety[2]. This guide objectively compares the performance of different grades of 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide reference standards and provides a self-validating experimental workflow for absolute purity verification.

Mechanistic Origin of the Impurity

Understanding why an impurity forms is the first step in controlling it. During the synthesis of pyrazole-based APIs, the N-alkylation of the pyrazole core using reagents like ethylene oxide or 2-haloethanols often lacks absolute regioselectivity. This leads to the formation of the N1-hydroxyethyl regioisomer. Subsequent catalytic reduction of the nitro precursor yields the 4-amino derivative, embedding this impurity into the downstream API matrix.

Pathway A 4-Nitro-1H-pyrazole- 3-carboxamide (Precursor) B Alkylation (Ethylene Oxide / Base) A->B C 4-Nitro-1-(2-hydroxyethyl)- 1H-pyrazole-3-carboxamide (Intermediate) B->C D Catalytic Reduction (H2, Pd/C) C->D E 4-Amino-1-(2-hydroxyethyl)- 1H-pyrazole-3-carboxamide (Target Impurity) D->E

Figure 1: Mechanistic synthesis pathway of the 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide impurity.

Comparative Analysis of Reference Standards

Not all reference standards are created equal. Relying on sub-standard materials can lead to the overestimation or underestimation of impurity levels in the final API, triggering regulatory rejections. Below is a comparative analysis of three common tiers of reference materials.

MetricTier 1: Ultra-Pure CRMTier 2: Standard Commercial GradeTier 3: In-House Synthesized
Primary Quantification qNMR (SI-Traceable)HPLC-UV (Area %)HPLC-UV (Area %)
Certified Purity 99.6% ± 0.2% > 98.0%~ 92.5%
Water Content (KF) 0.15%Not Reported2.30%
Residual Solvents < 500 ppm (GC-HS)Unknown> 2000 ppm (EtOAc/DMF)
UV Response Dependency IndependentHighly DependentHighly Dependent
Regulatory Fit ICH Q3A/Q3B Compliant R&D Screening OnlyUnsuitable for Filing

The Pitfall of HPLC-Only Standards: Tier 2 and Tier 3 standards rely heavily on HPLC-UV area normalization. This method fundamentally assumes that all impurities share the same UV response factor as the main compound and completely ignores UV-invisible impurities (like inorganic salts or water).

Experimental Protocol: A Self-Validating Purity Verification System

To establish absolute trustworthiness, the purity verification of 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide must be a self-validating system . This means internal checks must confirm the accuracy of the result without relying solely on external assumptions. We achieve this by cross-referencing [3] with orthogonal mass balance techniques.

Step 1: Chromatographic Profiling (HPLC-DAD/MS)
  • Action: Analyze the sample on a reversed-phase C18 column using a gradient of Water/Acetonitrile (0.1% TFA). Utilize Diode Array Detection (DAD) at 254 nm and 210 nm.

  • Causality: The 254 nm wavelength captures the conjugated pyrazole-carboxamide core, while the 210 nm wavelength detects aliphatic impurities lacking extended chromophores. Mass Spectrometry (MS) provides the m/z (171.09 [M+H]+ ) to definitively confirm the identity of the main peak.

Step 2: Absolute Mass Fraction Determination (1H-qNMR)
  • Action: Dissolve 10 mg of the reference standard and 5 mg of a highly pure internal standard (e.g., NIST SRM Maleic Acid) in DMSO- d6​ . Acquire a 1H-NMR spectrum with a long relaxation delay ( D1≥30 s).

  • Causality: The extended relaxation delay ensures complete magnetization recovery for accurate integration. The ratio of the pyrazole C5-proton integral to the maleic acid olefinic proton integral provides a direct, UV-independent mass fraction[4]. Because qNMR counts protons directly, it is immune to the response-factor biases that plague HPLC.

Step 3: Orthogonal Mass Balance Verification (KF & TGA)
  • Action: Perform Karl Fischer (KF) titration for water content and Thermogravimetric Analysis (TGA) for volatile residual solvents.

  • Causality: qNMR measures the organic purity but may miss inorganic salts or trapped water if they rapidly exchange with the deuterated solvent. By subtracting KF and TGA values from the HPLC area percentage, we create a Mass Balance Purity .

  • The Validation Loop: If the Mass Balance Purity mathematically aligns with the qNMR Purity (within ±0.5% ), the system validates itself. A discrepancy indicates hidden impurities (e.g., NMR-invisible inorganic ash).

Workflow cluster_0 Primary Quantification cluster_1 Orthogonal Validation Start Reference Standard Batch (CAS 1696925-17-3) HPLC HPLC-DAD/MS (Chromatographic Purity) Start->HPLC qNMR 1H-qNMR with Internal Std (Absolute Mass Fraction) Start->qNMR KF Karl Fischer Titration (Water Content) Start->KF TGA TGA / DSC (Residual Solvents) Start->TGA Final Certified Purity Value (SI-Traceable) HPLC->Final qNMR->Final KF->Final TGA->Final

Figure 2: Self-validating analytical workflow for reference standard purity verification.

Conclusion & Best Practices

When quantifying 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide in API batches, the analytical result is only as reliable as the reference standard used to calibrate the instrument. Sourcing a Tier 1 Certified Reference Material (CRM) that utilizes a self-validating qNMR and mass-balance workflow ensures that your impurity profiling is SI-traceable, scientifically sound, and fully compliant with stringent ICH Q3A/Q3B regulatory expectations.

References

  • European Medicines Agency (EMA). "ICH Q3A (R2) Impurities in new drug substances - Scientific guideline."[Link]

  • Bureau International des Poids et Mesures (BIPM). "Quantitative NMR (qNMR)."[Link]

Sources

Validation of Mass Spectrometry Quantification for 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Bioanalytical Challenge

4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide (AHEPC) is a highly polar, low-molecular-weight (~170 Da) pyrazole derivative. In pharmacokinetic (PK) and drug development studies, quantifying such hydrophilic molecules presents a severe bioanalytical challenge. The extreme polarity—driven by the primary amine, carboxamide, and 2-hydroxyethyl functional groups—results in negligible retention on standard Reversed-Phase Liquid Chromatography (RPLC) columns. Consequently, AHEPC co-elutes with endogenous salts and phospholipids in the chromatographic void volume, leading to catastrophic ion suppression during Electrospray Ionization (ESI).

To overcome these limitations, we engineered an optimized Hydrophilic Interaction Liquid Chromatography tandem mass spectrometry (HILIC-MS/MS) platform. This guide objectively compares the performance of our HILIC-MS/MS solution against traditional RPLC-MS/MS alternatives and provides a self-validating experimental protocol grounded in current regulatory frameworks.

Methodological Comparison: HILIC-MS/MS vs. Traditional RPLC-MS/MS

The following table summarizes the quantitative performance metrics of the recommended HILIC-MS/MS method compared to the traditional RPLC-MS/MS alternative.

Performance ParameterTraditional RPLC-MS/MS (Alternative)Optimized HILIC-MS/MS (Recommended)
Column Chemistry C18 (Octadecylsilane)Zwitterionic (ZIC-HILIC)
Retention Time ( tR​ ) ~0.8 min (Elutes in void volume)4.5 min (Adequate retention)
Peak Shape Broad, severe tailingSharp, highly symmetrical
Matrix Effect (Ion Suppression) Severe (>60% signal suppression)Minimal (<8% signal suppression)
Lower Limit of Quantification (LLOQ) 50 ng/mL1 ng/mL
Linearity Range 50 – 5,000 ng/mL1 – 2,000 ng/mL
Desolvation Efficiency Poor (High aqueous mobile phase)Excellent (High organic mobile phase)
Mechanistic Insights: Why HILIC Outperforms RPLC

As detailed in recent [1], RPLC requires highly aqueous mobile phases to retain polar compounds, which fundamentally impairs droplet desolvation in the ESI source. HILIC reverses this paradigm. By utilizing a polar stationary phase, HILIC retains AHEPC through partitioning into an immobilized water-enriched layer. This allows the use of a high-organic mobile phase (e.g., 85% Acetonitrile), which promotes rapid ESI droplet evaporation, drastically enhancing ionization efficiency and achieving a 50-fold improvement in the LLOQ.

Self-Validating Experimental Protocols

To ensure trustworthiness and compliance with global regulatory standards, the following protocols are designed as a self-validating system. Every step is engineered with a specific chemical causality to ensure robust quantification.

Protocol A: Sample Preparation via Mixed-Mode Cation Exchange (MCX) SPE

Simple protein precipitation (PPT) fails to remove hydrophobic phospholipids, which are the primary culprits of matrix effects. We utilize MCX Solid Phase Extraction (SPE) to isolate AHEPC based on its specific acid-base chemistry.

  • Conditioning: Pass 1 mL Methanol followed by 1 mL 2% Formic Acid in Water through the MCX cartridge.

  • Sample Loading: Mix 100 µL of plasma with 100 µL of 4% Formic Acid. Load the mixture onto the cartridge.

    • Causality: AHEPC contains a primary amine (pKa ~9.0). Acidifying the sample to pH < 3.0 ensures the amine is fully protonated, allowing it to bind strongly to the negatively charged sulfonic acid groups on the MCX resin.

  • Washing: Wash with 1 mL 2% Formic Acid in Water, followed by 1 mL 100% Methanol.

    • Causality: The aqueous wash removes endogenous salts. The aggressive 100% Methanol wash strips away hydrophobic neutral lipids and phospholipids while the target analyte remains ionically locked to the resin.

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide in Methanol.

    • Causality: The high pH (>10) neutralizes the primary amine of AHEPC, breaking the ionic interaction and releasing the purified compound.

  • Reconstitution: Evaporate the eluate under nitrogen at 40°C and reconstitute in 100 µL of 85% Acetonitrile (Initial Mobile Phase).

Protocol B: LC-MS/MS Analytical Conditions
  • Chromatographic Separation:

    • Column: ZIC-HILIC (2.1 × 100 mm, 3.5 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5.

    • Mobile Phase B: 100% Acetonitrile.

    • Gradient: 85% B to 50% B over 4.0 min; hold at 50% B for 1.0 min; re-equilibrate at 85% B for 3.0 min.

    • Causality: Maintaining the aqueous buffer at pH 3.5 ensures that both the AHEPC amine group and the zwitterionic stationary phase maintain a consistent ionization state, preventing peak tailing and retention time drift.

  • Mass Spectrometry (ESI+ MRM):

    • Capillary Voltage: 3.5 kV

    • Transitions: m/z 171.1 → 154.1 (quantifier, loss of NH3​ ) and m/z 171.1 → 127.1 (qualifier, loss of carboxamide).

Protocol C: Regulatory Validation System

The method must be validated against the[2] and the[3].

  • Accuracy & Precision: Analyze Quality Control (QC) samples at four levels (LLOQ, Low, Mid, High) in 6 replicates across 3 independent batches. Acceptance: ±15% of nominal concentration (±20% at LLOQ).

  • Matrix Effect (ME) Assessment: Calculate the Internal Standard (IS)-normalized Matrix Factor (MF) by comparing the peak area ratio of AHEPC spiked post-extraction into blank matrix versus a neat standard solution. Acceptance: The CV of the IS-normalized MF must be < 15% across 6 distinct lots of matrix, proving the SPE protocol has successfully eliminated ion suppression.

Validation Workflow Visualization

MS_Validation_Workflow A Sample Preparation (Mixed-Mode Cation Exchange SPE) B Chromatographic Separation (HILIC Column, pH 3.5 Buffer) A->B Extract C Mass Spectrometry (ESI+ MRM Mode) B->C Eluate D Method Validation (ICH M10 / FDA Criteria) C->D Raw Data E Quantification & PK Analysis D->E Validated Model

Workflow for HILIC-MS/MS method development and validation of AHEPC.

References

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." (2018).[Link][2]

  • European Medicines Agency (EMA). "ICH M10 on bioanalytical method validation - Scientific guideline." (2023).[Link][3]

  • Panusa, A., et al. "Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review." Molecules (2020).[Link][1]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Core Directive: A Precautionary and Professional Approach to Disposal

The proper disposal of 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide is critical. While comprehensive toxicological and environmental fate data for this specific molecule are not widely published, its structure as a substituted pyrazole warrants a conservative approach. Pyrazole derivatives are common in biologically active and potentially hazardous molecules.[1] Therefore, treating this compound as hazardous is a mandatory precautionary measure.

The primary and non-negotiable disposal method is to consign all waste containing this compound to a licensed hazardous waste disposal contractor via your institution's EHS department. In-laboratory chemical treatment or neutralization is strongly discouraged without a validated, compound-specific risk assessment and protocol.[1]

Operational Disposal Plan: A Step-by-Step Protocol

This protocol outlines the procedural steps for the safe handling, segregation, and disposal of waste generated from research activities involving 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure appropriate PPE is worn. The causality here is to prevent dermal contact, inhalation, and ocular exposure, which are primary routes of chemical exposure in a lab setting.

  • Standard Laboratory Coat: To protect from incidental contact.

  • Chemical Safety Goggles or Face Shield: Must be worn to protect against splashes or dust.[2]

  • Chemical-Resistant Gloves: Nitrile gloves are a standard baseline.[3] Always inspect gloves for integrity before use and remove them using the proper technique to avoid skin contamination.[4]

Step 2: Waste Segregation at the Point of Generation

Proper segregation is critical for safety and compliant disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions, and improper segregation can result in rejection of the waste by the disposal facility.[5]

  • Solid Waste:

    • All solid materials contaminated with 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide must be collected in a dedicated hazardous solid waste container.[1][3]

    • This includes:

      • Residual or unused product.

      • Contaminated PPE (gloves, shoe covers, etc.).[3]

      • Weighing papers, pipette tips, and absorbent materials from spill cleanups.[1]

  • Liquid Waste:

    • Solutions containing 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide should be collected in a separate, compatible hazardous liquid waste container.[1]

    • Crucially, do not dispose of this chemical down the drain. [5] Even small quantities of improperly disposed chemicals can contaminate large volumes of water and soil.[5]

    • Avoid mixing with other waste streams unless explicitly permitted by your EHS department.[1][3]

  • Empty Container Disposal:

    • For containers with trace amounts of residue, triple-rinse with a suitable solvent (e.g., ethanol or water).[6]

    • Collect the rinsate as hazardous liquid waste.[6]

    • After rinsing and defacing the original label, the container may be disposed of in regular trash, but confirm this procedure with your institutional EHS guidelines.[6]

Step 3: Container Selection and Labeling

Waste containers must meet regulatory standards to ensure safety and compliance during accumulation and transport.

  • Container Requirements:

    • Must be chemically compatible with the waste (e.g., high-density polyethylene or borosilicate glass).[1]

    • Must be in good condition, free from damage or leaks.[5]

    • Must have a secure, leak-proof lid or closure.[1][5]

  • Labeling:

    • The Environmental Protection Agency (EPA) requires that each waste container be clearly labeled.[7]

    • The label must include:

      • The words "Hazardous Waste" .[7]

      • The full chemical name: "4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide" . Do not use abbreviations.

      • A clear indication of the hazards (e.g., "Toxic," "Irritant"). While specific hazards are unconfirmed, a conservative warning is prudent.[3]

      • The accumulation start date (the date the first drop of waste is added).[7]

Step 4: On-Site Accumulation and Storage

Waste must be stored safely in designated laboratory areas before being moved to a central storage location.

  • Satellite Accumulation Areas (SAA): Laboratories are permitted to store hazardous waste in SAAs, which are at or near the point of generation and under the control of laboratory personnel.[8][9]

  • Storage Conditions:

    • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.[3][5]

    • Ensure secondary containment (e.g., a larger, chemically resistant bin) is used to contain potential spills.[5]

    • Store away from incompatible materials.[3]

Step 5: Professional Disposal

The final disposal must be handled by professionals to ensure it is done in an environmentally sound and legally compliant manner.

  • Contact EHS: Follow your institution's established procedures for hazardous waste pickup, which typically involves submitting a request to the EHS department.[3]

  • Licensed Contractor: Your EHS department will arrange for a licensed hazardous waste disposal company to collect, transport, and dispose of the material.[1][3]

  • Method of Disposal: For complex organic molecules like this pyrazole derivative, the most common and recommended method of final disposal is high-temperature incineration in a facility equipped with afterburners and scrubbers to treat gaseous effluents.[3]

Spill Management Protocol

  • Small Spills:

    • Evacuate non-essential personnel.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the contaminated absorbent material into your designated solid hazardous waste container.

    • Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.[1]

  • Large Spills:

    • Immediately evacuate the laboratory and alert neighboring labs.

    • Contact your institution's emergency response number and the EHS department without delay.[1]

Summary of Regulatory and Safety Data

Aspect Guideline / Requirement Rationale & Authority
Waste Classification Treat as hazardous waste under EPA RCRA regulations.Precautionary principle for novel pyrazole derivatives. The EPA regulates hazardous waste via the Resource Conservation and Recovery Act (RCRA).[5]
Disposal Method High-temperature incineration by a licensed contractor.Ensures complete destruction of the organic molecule, minimizing environmental release.[3]
Drain Disposal Strictly prohibited.Prevents contamination of water systems and potential harm to aquatic life.[5]
Container Labeling Must include "Hazardous Waste," full chemical name, and hazard warnings.Mandated by the EPA to ensure safe handling and proper disposal.[7]
On-Site Storage (LQG) Maximum of 90 days in a Central Accumulation Area (CAA).EPA regulation (40 CFR Part 262) to prevent excessive accumulation of hazardous materials on-site.[7]
On-Site Storage (SQG) Maximum of 180 days in a CAA.EPA regulation for Small Quantity Generators.[7]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide.

G cluster_waste_type 1. Identify Waste Form cluster_collection 2. Segregate and Contain cluster_storage 3. Store Safely cluster_disposal 4. Final Disposal start Waste Generated (Containing Compound) is_solid Solid Waste? (e.g., powder, contaminated PPE, absorbent material) start->is_solid solid_container Collect in Labeled Hazardous Solid Waste Container is_solid->solid_container Yes empty_container Is container empty (trace residue only)? is_solid->empty_container No (Liquid) store_waste Store in designated Satellite Accumulation Area (SAA) with secondary containment solid_container->store_waste liquid_container Collect in Labeled Hazardous Liquid Waste Container liquid_container->store_waste rinsate Triple-rinse container, collect rinsate as liquid waste rinsate->liquid_container empty_container->liquid_container No (Bulk Liquid) empty_container->rinsate Yes contact_ehs Submit Waste Pickup Request to Institutional EHS Department store_waste->contact_ehs final_disposal Professional Disposal by Licensed Contractor (e.g., Incineration) contact_ehs->final_disposal

Caption: Disposal workflow for 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide.

References

  • BenchChem. (n.d.). Proper Disposal Procedures for 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • BenchChem. (n.d.). Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • BenchChem. (n.d.). Proper Disposal of Disuprazole: A Guide for Laboratory Professionals.
  • Voellman, A. (2019, June 15).
  • American Chemical Society (ACS). (n.d.). Regulation of Laboratory Waste.
  • U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • ChemicalBook. (n.d.). Pyrazole - Safety Data Sheet.
  • Burke, K. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • KISHIDA CHEMICAL CO., LTD. (2022, February 8). Safety Data Sheet: 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine hydrochloride.
  • TCI Chemicals. (2024, December 5).
  • Sigma-Aldrich. (2026, January 6).
  • ABX - advanced biochemical compounds. (2022, March 24).
  • Thermo Fisher Scientific. (2025, September 16).
  • Fisher Scientific. (2025, December 22).
  • LGC Standards. (2024, December 3).
  • Apollo Scientific. (2024, March 1).
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 3-Amino-1H-pyrazole-4-carboxamide.
  • TCI Chemicals. (2025, October 27). Safety Data Sheet: 5-Amino-1-(2-hydroxyethyl)pyrazole.
  • ChemRadar. (2026, March 28). 4-amino-1-[2-(2-hydroxyethoxy)ethyl]-1H-pyrazole-3-carboxamide CAS#1701905-59-0.
  • Sugiyamagen Co., Ltd. (n.d.).
  • U-POL. (2025, December 15).
  • Fisher Scientific. (2025, December 18).

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Personal protective equipment for handling 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of novel heterocyclic building blocks not just as a compliance checklist, but as a mechanistic system of risk mitigation. 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide (CAS 1696925-17-3)[1] is a highly functionalized pyrazole derivative. While it is an invaluable intermediate in the synthesis of kinase inhibitors, succinate dehydrogenase inhibitors (SDHIs), and other biologically active small molecules, its structural features demand rigorous operational discipline.

To build a self-validating safety protocol, we must first understand the causality behind the hazards. Pyrazole-3-carboxamide derivatives are known to exhibit off-target biological effects, including the ability to embed into DNA minor grooves and form rigid π–π stacking interactions with DNA bases, potentially leading to DNA cleavage and cytotoxicity[2]. Furthermore, related pyrazole carboxamides exhibit Category 4 acute toxicity (harmful if swallowed, inhaled, or absorbed through the skin)[][4], and chronic exposure to certain derivatives has been linked to hepatocellular hypertrophy[5].

The following guide provides a comprehensive, step-by-step operational and disposal plan designed to protect researchers from both the physical powder and its solubilized forms.

Physicochemical & Hazard Profiling

Before selecting Personal Protective Equipment (PPE), we must quantify the operational baseline. The table below summarizes the extrapolated quantitative hazard data based on the pyrazole-3-carboxamide scaffold.

ParameterSpecification / ThresholdScientific Rationale
CAS Number 1696925-17-3[6]Unique identifier for 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide.
Molecular Weight ~170.17 g/mol Low molecular weight increases the risk of systemic absorption if dermal barriers are breached.
Acute Toxicity (GHS) Category 4 (Oral, Dermal, Inhalation)[4]Structural analogs demonstrate harmful baseline toxicity requiring strict exposure limits[].
Primary Solvent DMSO / Methanol[4]High polarity of the carboxamide and hydroxyethyl groups necessitates polar aprotic/protic solvents.
Primary Hazard Vector Aerosolized Powder & Dermal PenetrationDNA minor-groove binding potential makes inhalation of raw powder a critical mutagenic risk[2].

Personal Protective Equipment (PPE) Matrix

The required PPE shifts dramatically depending on the state of the chemical. The most common failure point in lab safety is using the same PPE for powder weighing as for handling DMSO stock solutions. DMSO is a potent penetration enhancer; a splash of a DMSO-solubilized pyrazole on a standard nitrile glove will carry the compound through the polymer matrix and into the bloodstream in seconds.

Operational PhaseGlove SpecificationEye/Face ProtectionRespiratory & Body Protection
Phase 1: Powder Handling Double Nitrile (Outer layer ≥ 5 mil). Change immediately if contaminated.ANSI Z87.1 Safety Goggles (Tight-fitting to prevent dust ingress).N95 or P100 Particulate Respirator (if outside a vented enclosure). Tyvek sleeves over lab coat.
Phase 2: Solubilization (DMSO) Butyl Rubber over inner Nitrile. (Butyl resists DMSO degradation).Face Shield worn over safety goggles.Fume Hood (Sash lowered). Standard lab coat with knit cuffs.

Step-by-Step Operational Plan

Every protocol must be a self-validating system. Follow these sequential steps to ensure zero-exposure handling.

Phase 1: Powder Dispensing & Weighing

Causality: Pyrazole powders can carry static charges, causing them to aerosolize and repel from metal spatulas, creating an inhalation hazard.

  • Setup: Perform all weighing inside a Class II Biological Safety Cabinet (BSC) or a dedicated powder-weighing enclosure.

  • Static Mitigation: Use a static eliminator (ionizing bar) near the balance. Use disposable anti-static polypropylene spatulas rather than stainless steel.

  • Transfer: Weigh the powder directly into a pre-tared, sealable amber glass vial. Do not transport unsealed powder across the laboratory.

Phase 2: Solubilization & Stock Preparation

Causality: 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide requires polar solvents like DMSO for biological assays[4]. Once in DMSO, the inhalation risk drops, but the dermal penetration risk becomes critical.

  • PPE Transition: Upgrade outer gloves to Butyl rubber.

  • Addition: Inject the solvent (e.g., DMSO) directly into the sealed amber vial through a septum using a syringe, or open the vial strictly inside a certified chemical fume hood.

  • Agitation: Vortex the sealed vial. If sonication is required to achieve full dissolution[4], ensure the water bath is covered to prevent aerosolization of contaminated water in the event of vial failure.

Spill Response and Disposal Plan

Immediate Spill Response
  • Solid Spills: Do not dry sweep. Dry sweeping aerosolizes the DNA-binding compound[2]. Cover the powder with damp absorbent pads (using water or a 10% ethanol solution to prevent dust generation), carefully wipe inward, and place the pads in a hazardous waste bag.

  • Liquid Spills (DMSO Solutions): Evacuate the immediate area to allow fumes to clear. Wearing butyl gloves and a respirator, apply an inert, non-combustible absorbent material (e.g., vermiculite or sand). Scoop the absorbed mass into a chemical waste container using a plastic dustpan.

Decontamination & Disposal
  • Surface Decontamination: Wash the affected area with a 10% bleach solution, followed by a thorough wash with soap and water. The oxidative power of bleach helps degrade the pyrazole ring and the carboxamide linkage.

  • Waste Segregation: Collect all contaminated PPE, spatulas, and vials in a designated, clearly labeled hazardous waste bin.

  • Final Disposal: Do not pour solutions down the drain. Pyrazole carboxamides must be disposed of via high-temperature incineration through a licensed chemical waste contractor, as they contain nitrogenous heterocycles that can generate toxic NOₓ gases upon incomplete combustion[4].

Operational Workflow Visualization

The following diagram illustrates the logical progression of hazard mitigation throughout the handling lifecycle of the compound.

G Start 4-Amino-1-(2-hydroxyethyl)- 1H-pyrazole-3-carboxamide (Solid Powder) Weighing Phase 1: Powder Handling (Weighing in Vented Enclosure) Start->Weighing PPE_Powder PPE: N95/P100 Respirator ANSI Goggles, Double Nitrile Weighing->PPE_Powder Solubilization Phase 2: Solubilization (Reconstitution in DMSO) Weighing->Solubilization PPE_Liquid PPE: Face Shield, Lab Coat Butyl Rubber over Nitrile Solubilization->PPE_Liquid Hazard Critical Risk: Dermal Penetration DMSO acts as a carrier Solubilization->Hazard Assay Phase 3: In Vitro Application (Cell Culture / Kinase Assay) Solubilization->Assay Disposal Phase 4: Chemical Waste (Incineration Protocol) Assay->Disposal

Workflow for handling 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide and PPE requirements.

References

  • J-Stage. (n.d.). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Retrieved from[Link]

  • J-Stage. (2015). Sedaxane - Risk Assessment. Food Safety Commission of Japan. Retrieved from[Link]

Sources

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